molecular formula C7H2ClF3N2 B1599888 2-Chloro-4-(trifluoromethyl)nicotinonitrile CAS No. 896447-72-6

2-Chloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1599888
CAS No.: 896447-72-6
M. Wt: 206.55 g/mol
InChI Key: FCYFQKPMNQFMKA-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H2ClF3N2 and its molecular weight is 206.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFQKPMNQFMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468668
Record name 2-chloro-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896447-72-6
Record name 2-chloro-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)nicotinonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-(trifluoromethyl)nicotinonitrile: Structural Analysis & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Structural Analysis, Synthetic Utility, and Reactivity Profiling

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 896447-72-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its unique substitution pattern combines a highly reactive electrophilic center (C2-Cl) with two potent electron-withdrawing groups (C3-CN and C4-CF


). This specific arrangement creates an electronic environment ideal for Nucleophilic Aromatic Substitution (S

Ar)
, enabling the rapid generation of diverse chemical libraries. This guide analyzes the physicochemical identity, structural reactivity, and synthetic protocols for this critical building block.
Part 1: Physicochemical Identity & Molecular Specifications

The precise characterization of this compound is essential for stoichiometric accuracy in synthetic workflows.

Property Specification
IUPAC Name 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Common Name This compound
CAS Registry Number 896447-72-6
Molecular Formula C

H

ClF

N

Molecular Weight 206.55 g/mol
Physical State White to off-white solid
Melting Point 105–106 °C (Typical range for pure crystalline form)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Storage Conditions Inert atmosphere (

or Ar), 2–8 °C. Moisture sensitive.
Part 2: Structural Characterization & Reactivity Logic

The utility of this molecule is dictated by the electronic interplay between its substituents.

1. The "Ortho-Para" Activation Effect

The pyridine ring is inherently electron-deficient.[2] However, the reactivity at the C2 position is supercharged by the cooperative effects of the substituents:

  • C3-Nitrile (CN): Located ortho to the chlorine, it exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.

  • C4-Trifluoromethyl (CF

    
    ):  Located meta to the chlorine but para to the ring nitrogen (if numbering relative to N), it further depletes electron density from the ring via strong inductive withdrawal.
    
2. Regioselectivity Map

The following diagram illustrates the electronic vectors that define the molecule's reactivity profile.

G Core Pyridine Core (Electron Deficient) Cl C2-Cl (Leaving Group) Core->Cl Lability Activation CN C3-CN (Ortho-Activation) CN->Core -I / -M Effect CF3 C4-CF3 (Inductive Withdrawal) CF3->Core -I Effect Nu Nucleophile (Amines, Thiols, Alkoxides) Nu->Cl SNAr Displacement (Primary Reaction Path)

Figure 1: Reactivity Map of this compound detailing the electronic activation of the C2-Chlorine atom.

Part 3: Synthetic Protocols & Experimental Workflows
Protocol A: Preparation of the Core Scaffold

While often purchased, the scaffold can be synthesized via the chlorination of the corresponding pyridone.

Reaction: 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile + POCl




this compound

Step-by-Step Methodology:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Charge the flask with 2-hydroxy-4-(trifluoromethyl)nicotinonitrile (1.0 eq) and Phosphorus Oxychloride (POCl

    
    , 5.0 eq).
    
  • Catalysis: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (20% EtOAc/Hexanes) until the starting material (lower R

    
    ) disappears.
    
  • Workup (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess POCl

    
    . Caution:  This releases HCl gas; perform in a fume hood.
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

  • Purification: Dry the combined organics over MgSO

    
    , filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the white solid product.
    
Protocol B: Downstream Diversification (S

Ar)

This protocol describes the displacement of the chlorine atom by a primary amine, a common step in kinase inhibitor synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (Diisopropylethylamine) or K

    
    CO
    
    
    
    (2.0 eq).
  • Nucleophile Addition: Add the amine partner (1.1 eq).

  • Conditions: Stir at room temperature for 2–12 hours. If the amine is sterically hindered, heating to 60 °C may be required.

  • Isolation: Dilute with water and extract with EtOAc. The product often precipitates directly upon water addition if DMF is used.

Part 4: Applications in Drug Discovery

This scaffold is widely utilized in the synthesis of:

  • Kinase Inhibitors: The pyridine nitrogen and the nitrile group can form key hydrogen bonds within the ATP-binding pocket of kinases.

  • Androgen Receptor Antagonists: Structural analogs (often with the CN/CF

    
     positions swapped or modified) are seen in drugs like Apalutamide, where the electron-deficient ring is crucial for binding affinity.
    
  • Agrochemicals: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pesticide efficacy.

Synthetic Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Precursor 2-Hydroxy-4-(CF3)nicotinonitrile (Starting Material) Product 2-Chloro-4-(CF3)nicotinonitrile (Target Scaffold) Precursor->Product Chlorination Reagent POCl3 / DMF (cat.) Reflux, 3-5h Reagent->Product Library Diverse Library Generation (Kinase/GPCR Ligands) Product->Library SNAr with R-NH2 / R-OH Temp: 105°C Temp: 105°C Quench: Ice/Water Quench: Ice/Water

Figure 2: Synthetic workflow from precursor to library generation.

Part 5: Safety & Handling (SDS Summary)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: The compound hydrolyzes slowly in moist air to release HCl and the hydroxypyridine. Handle in a fume hood.

  • Incompatibility: Strong oxidizing agents and strong bases (unless intended for reaction).

References
  • PubChem Compound Summary . (2025). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses . (1964). General Procedure for Chlorination of 2-Pyridones. (Analogous methodology cited for Protocol A). [Link]

Sources

Technical Guide: Solubility Profile of 2-Chloro-4-(trifluoromethyl)nicotinonitrile

[1][2]

Executive Summary & Physicochemical Context

This compound (Substituted 3-cyanopyridine) is a highly electron-deficient scaffold used primarily as an intermediate in the synthesis of agrochemicals (e.g., sulfoxaflor analogues) and pharmaceutical kinase inhibitors.[1][2]

  • Chemical Nature: The pyridine ring is deactivated by three electron-withdrawing groups: the nitrogen heteroatom, the trifluoromethyl group (-CF₃), and the nitrile group (-CN).[1][2]

  • Implication: This electron deficiency makes the C-2 chlorine highly labile to nucleophilic aromatic substitution (SₙAr).[1][2] Consequently, solvent selection is not merely about dissolution—it is about chemical compatibility. [1][2]

  • Physical State: Typically a white to pale-yellow crystalline solid at room temperature.[1][2]

Critical Solubility Heuristics
  • Lipophilicity: The -CF₃ and -Cl groups impart significant lipophilicity (LogP ~2.5–3.0 estimated), making it highly soluble in chlorinated solvents and esters.[1][2]

  • Polarity: The -CN group provides a dipole moment, allowing solubility in polar aprotic solvents.[1][2]

  • Water Compatibility: Practically insoluble in water; hydrophobic.[1][2]

Solubility Landscape

The following data categorizes solvents based on interaction capability (Dipole-Dipole, Van der Waals, H-Bonding).

Table 1: Solubility Matrix & Application Suitability
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Extraction / TransportPreferred solvent. Low boiling point allows easy removal.[1][2] High solubility due to polarizability match.[1][2]
ChloroformExcellent NMR / AnalysisGood alternative to DCM; often used for reaction monitoring.[1][2]
Esters Ethyl Acetate (EtOAc)Good PurificationIdeal for silica gel chromatography (eluent) and liquid-liquid extraction.[1][2]
Polar Aprotic DMSO / DMFHigh SₙAr ReactionsCaution: High boiling points make removal difficult.[1][2] Used when high reaction temperatures (>80°C) are required.[1][2]
Acetonitrile (MeCN)Moderate-High SₙAr ReactionsExcellent balance of polarity and volatility.[1][2] Standard solvent for substitution reactions with amines/alkoxides.[1][2]
THFGood Grignard/LithiationSoluble, but ensure anhydrous conditions if performing metallation.[1][2]
Alcohols Methanol / EthanolModerate RecrystallizationSolubility increases significantly with temperature.[1][2] Risk: Can act as a nucleophile (methoxylation) if strong base is present.[1][2]
Hydrocarbons TolueneModerate RecrystallizationGood for hot recrystallization.[1][2] "Goldilocks" solvent: soluble hot, insoluble cold.[1][2]
Hexane / HeptanePoor (<1 mg/mL)Anti-solventUsed to precipitate the product from EtOAc or Toluene solutions.[1][2]
Aqueous WaterInsoluble WashingUsed to wash away inorganic salts during workup.[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent Screening for Recrystallization

Objective: To identify the optimal solvent system for purifying crude material without chromatography.

The "Rule of 20" Principle: A good recrystallization solvent dissolves the compound at high concentration at boiling point (>100 mg/mL) and low concentration at room temperature (<5 mg/mL).[1][2]

  • Preparation: Place 100 mg of crude this compound into a reaction vial.

  • Solvent Addition: Add the test solvent (e.g., Ethanol or Toluene) in 0.5 mL increments while heating to reflux.[1][2]

  • Dissolution Check:

    • If dissolved in <1 mL:[1][2] Too soluble.[1][2] Use a binary system (add Heptane).[1][2]

    • If undissolved after 5 mL: Poor solubility.[1][2] Discard solvent choice.

  • Cooling Validation: Allow the solution to cool slowly to Room Temperature (RT), then to 0°C.

    • Success Criteria: Formation of defined crystals (needles/prisms) rather than oiling out.[1][2]

    • Failure Mode (Oiling Out): Indicates impurities are too high or solvent polarity is mismatched.[1][2] Remediation: Re-heat and add 10% more solvent.[1][2]

Protocol B: Gravimetric Solubility Determination

Objective: To generate precise quantitative data for formulation.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (do not use Nylon, as it may degrade).[1][2]

  • Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vial. Evaporate solvent under nitrogen stream/vacuum.[1][2]

  • Calculation: Solubility (mg/mL) = (Mass_final - Mass_tare) / 1.0 mL

Visualizations

Figure 1: Solubility Decision Tree for Process Development

This logic flow guides the selection of solvents based on the intended chemical operation.[1][2]

SolubilityDecisionStartSelect Solvent PurposeReactionReaction Medium (SₙAr)Start->ReactionPurificationPurification / WorkupStart->PurificationAnalysisAnalysis (NMR/LCMS)Start->AnalysisTempHighTemp > 80°C?Reaction->TempHighMethodMethod?Purification->MethodSolventNMRCDCl3 or DMSO-d6Analysis->SolventNMRDMFUse DMF or DMSO(High Solubility, High BP)TempHigh->DMFYesMeCNUse Acetonitrile(Mod Solubility, Low BP)TempHigh->MeCNNoRecrystRecrystallizationMethod->RecrystExtractExtractionMethod->ExtractSolventRecrystEthanol/Water orToluene/HeptaneRecryst->SolventRecrystSolventExtractDCM or Ethyl AcetateExtract->SolventExtract

Caption: Decision matrix for selecting solvents based on thermal requirements and process goals.

Figure 2: Recrystallization Workflow (Binary Solvent System)

Optimizing yield and purity using the "Solvent/Anti-Solvent" method.[1][2]

RecrystWorkflowStep1Dissolve Crudein min. hot EtOAcStep2Add warm Heptaneuntil slight turbidityStep1->Step2Step3Add drops of EtOActo clear solutionStep2->Step3Step4Cool slowly to RTthen 4°CStep3->Step4Step5Filter & Washwith cold HeptaneStep4->Step5

Caption: Step-by-step binary solvent recrystallization protocol for this compound.

Strategic "Senior Scientist" Insights

The Nucleophilic Trap

While alcohols (MeOH, EtOH) are excellent solvents, they pose a chemical risk.[1][2] this compound is an activated electrophile.[1][2]

  • Risk: In the presence of a base (even weak bases like K₂CO₃), the solvent can attack the 2-position, displacing the chlorine to form the methoxy/ethoxy ether byproduct.[1][2]

  • Mitigation: If using alcohols for reaction, ensure no base is present, or ensure the intended nucleophile is significantly more reactive than the solvent.[1][2] For recrystallization, alcohols are generally safe unless the crude material contains residual base.[1][2]

Handling & Stability
  • Hydrolysis: The nitrile group (-CN) is stable under neutral conditions but can hydrolyze to the amide/acid under strong acidic or basic conditions at high temperatures.[1][2] Avoid prolonged heating in aqueous acids.[1][2]

  • Safety: As a halogenated pyridine, this compound may cause skin sensitization.[1][2] All solubility testing should be performed in a fume hood using nitrile gloves.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12536409, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (Analogous Structure).[1][2] Retrieved January 29, 2026 from [Link][1][2]

  • Google Patents (2019). CN109232413A - Preparation method of 2-chloronicotinonitrile.[1][2] Retrieved January 29, 2026 from [1][2]

  • Organic Syntheses (1962). 2-Chloronicotinonitrile.[1][2][3] Org.[1][2][4][5][6] Synth. 1962, 42,[1][2] 30. Retrieved January 29, 2026 from [Link][1][2]

Methodological & Application

Topic: Application of 2-Chloro-4-(trifluoromethyl)nicotinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS 914208-21-2), a high-value intermediate in the synthesis of trifluoromethyl-substituted pyridine agrochemicals.

Part 1: Executive Summary & Chemical Profile

This compound serves as a critical "divergent node" in the synthesis of modern herbicides and insecticides. Its structural uniqueness lies in the ortho-positioning of a labile chlorine atom relative to an electron-withdrawing cyano group, with a trifluoromethyl group at the para-position relative to the chlorine. This electronic push-pull system makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (


), enabling the rapid construction of complex pyridine cores found in ALS-inhibiting herbicides (e.g., Pyroxsulam) and pyridine-carboxamide insecticides (e.g., Flonicamid analogs).
Chemical Identity
PropertyDetail
Systematic Name 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
CAS Number 914208-21-2
Molecular Formula

Molecular Weight 206.55 g/mol
Key Functional Groups 2-Cl (Leaving Group), 3-CN (Masked Acid/Amine/Sulfonamide), 4-

(Lipophilic Pharmacophore)
Physical State White to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeCN; sparingly soluble in water.[1][2][3]

Part 2: Strategic Synthesis Pathways

The utility of this intermediate is defined by two primary reaction vectors:

  • C2-Functionalization (

    
    ):  Displacement of chlorine by alkoxides, amines, or thiols.
    
  • C3-Derivatization: Transformation of the nitrile into amides, acids, or sulfonamides.

Pathway Visualization (DOT Diagram)

G Start 2-Chloro-4-(trifluoromethyl) nicotinonitrile (CAS 914208-21-2) OMe 2-Methoxy-4-(trifluoromethyl) nicotinonitrile Start->OMe NaOMe/MeOH (SnAr) Dechlor 4-(Trifluoromethyl) nicotinonitrile Start->Dechlor H2, Pd/C (Hydrodechlorination) Thio Thioamide Intermediate OMe->Thio H2S / Et3N Sulfonyl Sulfonyl Chloride Thio->Sulfonyl Cl2 / H2O (Oxidative Chlorination) Pyroxsulam Pyroxsulam Core (Sulfonamide) Sulfonyl->Pyroxsulam Amine Coupling Acid 4-(Trifluoromethyl) nicotinic acid Dechlor->Acid NaOH / H2O (Hydrolysis) Flonicamid Flonicamid (Insecticide) Acid->Flonicamid Aminoacetonitrile Coupling

Figure 1: Divergent synthesis pathways from this compound to key agrochemical active ingredients.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile

Target Application: Precursor for Pyroxsulam and related ALS inhibitors.

Rationale: The 2-methoxy group is essential for the herbicidal activity and crop selectivity of Pyroxsulam. The presence of the electron-withdrawing


 and 

groups makes the C2-Cl extremely electrophilic, allowing this reaction to proceed under mild conditions.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Solvent: Anhydrous Methanol (5-10 volumes)

  • Quench: Acetic acid or dilute HCl.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet with this compound dissolved in anhydrous methanol. Cool the solution to 0°C using an ice bath.

    • Critical Control: Temperature must be controlled. While the reaction is exothermic, excessive heat can lead to side reactions on the nitrile group.

  • Addition: Dropwise add the NaOMe solution over 30 minutes, maintaining the internal temperature below 10°C.

    • Observation: A color change (often to yellow) may occur.[4][5]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Validation: Monitor by HPLC or TLC (Hexane:EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by a more polar product.
      
  • Workup:

    • Concentrate the methanol to ~20% of the original volume under reduced pressure.

    • Dilute with water and extract with Ethyl Acetate (3x).[4]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[4][5]
      
  • Purification: Recrystallization from Heptane/EtOAc is usually sufficient due to the high specificity of the

    
     reaction.
    

Yield Expectation: 90-95% Data Interpretation:

  • 1H NMR: Appearance of a singlet at

    
     ppm (OCH3). Disappearance of C2-Cl shift effects.
    
Protocol B: Hydrodechlorination to 4-(Trifluoromethyl)nicotinonitrile

Target Application: Precursor for Flonicamid and Nicotinamide derivatives.

Rationale: Some applications require the trifluoromethyl-pyridine core without the chlorine substituent. Catalytic hydrogenolysis is the most efficient method, but the nitrile group must be preserved (avoiding reduction to the amine).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet, 2-5 mol% loading)

  • Base: Triethylamine (

    
    ) or Sodium Acetate (1.1 eq) to neutralize HCl.
    
  • Solvent: Ethanol or Methanol.

  • Hydrogen Source:

    
     gas (balloon or low pressure).
    

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in ethanol. Add the base.

    • Why a base? The reaction produces HCl. Without a base, the acid can poison the catalyst or hydrolyze the nitrile.

  • Catalyst Addition: Add Pd/C under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation: Pressurize to 1-3 bar (15-45 psi)

    
    . Stir vigorously at room temperature for 4-6 hours.
    
    • Troubleshooting: If the reaction stalls, ensure the catalyst is not poisoned by sulfur contaminants from the starting material synthesis.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.[4]

  • Isolation: Concentrate the filtrate. The residue contains the product and the amine hydrochloride salt. Partition between water and DCM. The product enters the organic phase.[4][5][6][7][8]

Yield Expectation: 85-92%

Part 4: Conversion to Sulfonyl Chlorides (Advanced Application)

For herbicides like Pyroxsulam, the nitrile at C3 is converted to a sulfonamide. The standard industrial route involves an oxidative chlorination of a thioamide intermediate.

Reaction Scheme:

  • Thioamide Formation:

    
    
    
  • Oxidative Chlorination:

    
    
    

Critical Safety Note: The oxidative chlorination step generates


 and HCl and requires careful temperature control (<5°C) to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

Part 5: Safety & Handling

HazardPrecaution
Skin Sensitization Halogenated pyridines are potent sensitizers. Use double nitrile gloves and sleeves.
Cyanide Content While the nitrile is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
Reactivity Reacts violently with strong oxidizers. Avoid contact with Lewis acids unless controlled (polymerization risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387736, this compound. Retrieved January 29, 2026, from [Link]

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

  • Dow AgroSciences (2008).Pyroxsulam: A new herbicide for wheat. Patent Literature Review (WO2002036595).
  • Ogawa, T., et al. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Journal of Pesticide Science. Retrieved from [Link]

Sources

Hydrolysis of the nitrile in 2-Chloro-4-(trifluoromethyl)nicotinonitrile to a carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of the nitrile in 2-Chloro-4-(trifluoromethyl)nicotinonitrile to a carboxylic acid Content Type: Application Note & Protocol

Executive Summary

The conversion of This compound (Substrate) to 2-Chloro-4-(trifluoromethyl)nicotinic acid (Target) represents a critical transformation in the synthesis of agrochemicals (e.g., flonicamid analogs) and fluorinated pharmaceutical intermediates.[1]

This reaction presents a classic "chemoselectivity conflict." The substrate contains a highly electron-deficient pyridine ring activated by three electron-withdrawing elements: the pyridine nitrogen, the 4-trifluoromethyl group, and the 3-cyano group.[1] Consequently, the 2-chloro position is extremely susceptible to Nucleophilic Aromatic Substitution (


) , particularly by hydroxide ions during standard basic hydrolysis.[1]

This guide provides a validated Acid-Catalyzed Hydrolysis Protocol designed to suppress


 side reactions while effectively hydrolyzing the sterically and electronically deactivated nitrile.[1]

Mechanistic Analysis & Route Selection

The Chemoselectivity Challenge

The substrate possesses two reactive centers competing for nucleophiles (water/hydroxide):

  • The Nitrile Carbon (C-CN): Requires nucleophilic attack to initiate hydrolysis to the amide and subsequently the acid.[2]

  • The C-2 Carbon (C-Cl): Highly electrophilic due to the ortho-nitrogen and para-trifluoromethyl group.[1] Attack here by

    
     leads to the byproduct 2-hydroxy-4-(trifluoromethyl)nicotinic acid  (or its pyridone tautomer).[1]
    
Route Comparison
ParameterMethod A: Basic Hydrolysis (NaOH) Method B: Acidic Hydrolysis (

)
Method C: Biocatalytic (Nitrilase)
Reagent Aqueous NaOH / KOHConc.[1]

/

Engineered Nitrilase Enzymes
Mechanism Nucleophilic attack by

Protonation of -CN, then

attack
Enzymatic active site
Risk of

(Cl loss)
HIGH (Major impurity likely)LOW (Water is a poor nucleophile for

)
NONE
Reaction Rate FastModerate to SlowFast (if enzyme matches)
Scalability Good, but purification difficultExcellentRequires fermentation setup
Recommendation Not RecommendedRecommended (Primary) Recommended (Green Alt)
Pathway Diagram

HydrolysisPathways Fig 1. Chemoselectivity: Acidic conditions favor the Target, while Basic conditions risk Cl-displacement. Substrate 2-Chloro-4-(trifluoromethyl) nicotinonitrile Intermediate_Amide Intermediate: Carboxamide Substrate->Intermediate_Amide H+ / H2O (Acidic) Byproduct BYPRODUCT: 2-Hydroxy-4-(trifluoromethyl) nicotinic acid Substrate->Byproduct OH- / Heat (Basic SNAr) Target TARGET: 2-Chloro-4-(trifluoromethyl) nicotinic acid Intermediate_Amide->Target H+ / Heat Target->Byproduct Prolonged Basic Exposure

[1]

Detailed Experimental Protocol

Protocol A: Stepwise Acidic Hydrolysis (Recommended)

This method utilizes concentrated sulfuric acid to first hydrate the nitrile to the amide (a reaction that often proceeds at lower temperatures), followed by aqueous dilution and heating to convert the amide to the acid. This "pause-and-dilute" strategy minimizes harsh conditions that could degrade the


 group.[1]
Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Acid: Sulfuric Acid (

    
    ), 98% Concentrated.
    
  • Solvent: Water (distilled).

  • Equipment: Round-bottom flask, reflux condenser, temperature probe, ice bath.

Step-by-Step Procedure
  • Solubilization / Protonation:

    • Charge the reaction vessel with This compound (10 g, 48.4 mmol).

    • Cool the vessel to 0–5 °C using an ice bath.

    • Slowly add Concentrated

      
        (30 mL, approx. 10 vol) dropwise. Note: The reaction is exothermic. Maintain internal temperature < 20 °C.
      
    • Stir at room temperature (20–25 °C) for 2–4 hours.

    • Checkpoint: Perform TLC or HPLC. The nitrile spot should disappear, replaced by the Carboxamide intermediate.

  • Hydrolysis to Acid:

    • Cool the mixture back to 0–5 °C.

    • Slowly add Water (30 mL) dropwise. Caution: Significant exotherm. Do not allow splattering.

    • The acid concentration is now approx. 50%.

    • Heat the mixture to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor conversion of Amide to Acid by HPLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto Ice/Water (200 g).

    • pH Adjustment: Slowly adjust pH to 1–2 using 20% NaOH solution (or solid

      
       if foaming is managed). Crucial: Do not make basic (pH > 8) to avoid hydrolyzing the Chlorine.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Drying: Wash combined organics with Brine, dry over anhydrous

      
      , and filter.[3]
      
    • Concentration: Evaporate solvent under reduced pressure.

  • Purification:

    • The crude solid is typically >90% pure.

    • Recrystallization: If necessary, recrystallize from Toluene/Heptane or Ethanol/Water.

Expected Yield
  • Yield: 85–92%

  • Appearance: Off-white to pale yellow solid.[1]

Analytical Quality Control

Validate the product identity using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
HPLC Shift in Retention Time (RT)Acid elutes earlier than Nitrile (Reverse Phase).[1]
1H NMR

13.5–14.0 ppm (Broad s, 1H)
Carboxylic acid proton (-COOH ).[1]
1H NMR

8.6 ppm (d, 1H) & 7.8 ppm (d, 1H)
Aromatic pyridine protons.
19F NMR Singlet at

-63 to -65 ppm
Intact Trifluoromethyl group (

).[1]
MS (ESI-) [M-H]- = 224.0Confirms Molecular Weight (225.55).[1]

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis (Stuck at Amide)
  • Cause: The electron-deficient ring makes the amide carbonyl less nucleophilic, slowing the second hydrolysis step.

  • Solution: Increase temperature to 100–110 °C or increase the water ratio in Step 2. Alternatively, add a catalytic amount of Sodium Nitrite (

    
    ) to the acidic solution (diazotization pathway) to drive the amide to the acid irreversibly.
    
Issue: Loss of Chlorine (Formation of Hydroxy-acid)[1]
  • Cause: Localized heating or pH overshot during workup.

  • Solution: Ensure strict temperature control during quenching. When adjusting pH, stop at pH 1–2. Do not neutralize to pH 7 or basic.

Issue: Degradation of
  • Cause: Extremely harsh acidic conditions (>140 °C) can hydrolyze

    
     to 
    
    
    
    .
  • Solution: Keep reaction temperature below 100 °C.

References

  • Zheng, Y., et al. (2020).[4] "Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid". Applied and Environmental Microbiology. Available at: [Link]

  • Chemistry Steps. (2023). "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid". Chemistry Steps Education. Available at: [Link]

  • Amerigo Scientific. (2024). "Product Data: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid". Amerigo Scientific Catalog. Available at: [Link]

  • Google Patents. (2015). "CN104876861A - Method for producing 2-chloro nicotinic acid".[1][5] Google Patents. Available at:

  • Google Patents. (2019). "CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid".[1][6] Google Patents. Available at:

Sources

Application Note: 2-Chloro-4-(trifluoromethyl)nicotinonitrile as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CTNN) , a high-value scaffold for drug discovery and agrochemical development. The presence of the trifluoromethyl (


) group at the C4 position, combined with the reactive halogen-nitrile dyad at C2-C3, makes this molecule a "bidentate electrophile" of exceptional versatility.

The


 moiety acts as a bioisostere for the methyl group, significantly enhancing metabolic stability (blocking cytochrome P450 oxidation) and increasing lipophilicity—a phenomenon often referred to in medicinal chemistry as the "Magic Methyl" effect [1]. This guide focuses on the transformation of CTNN into two privileged pharmacophores: 1H-pyrazolo[3,4-b]pyridines  and pyrido[2,3-d]pyrimidines .

Chemical Profile & Reactivity Logic

The Electrophilic Dyad

The reactivity of CTNN is governed by the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing


 and cyano (

) groups.
  • C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The nitrogen of the pyridine ring and the ortho-nitrile group activate this position, making it reactive toward amines, hydrazines, and thiolates even under mild conditions.
    
  • C3-Nitrile: Serves as the "trap" for the second nucleophile. Once a nucleophile is installed at C2, it can attack the nitrile carbon intramolecularly (Thorpe-Ziegler type cyclization) to fuse a second ring.

Reactivity Map (Visualized)

ReactivityMap CTNN 2-Chloro-4-(trifluoromethyl) nicotinonitrile Hydrazine Hydrazines (R-NH-NH2) CTNN->Hydrazine  +   Amidine Amidines/Guanidines (NH2-C(R)=NH) CTNN->Amidine  +   Hydrolysis Acid/Base Hydrolysis CTNN->Hydrolysis H2O Pyrazolo 3-Amino-4-(CF3) -pyrazolo[3,4-b]pyridine Hydrazine->Pyrazolo S_NAr + Cyclization Pyrido 4-Amino-5-(CF3) -pyrido[2,3-d]pyrimidine Amidine->Pyrido Annulation Acid 2-Chloro-4-(CF3) nicotinic acid Hydrolysis->Acid Nitrile Hydrolysis

Figure 1: Divergent synthetic pathways from the CTNN scaffold.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

The formation of 3-amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is the primary application of this scaffold. These derivatives are potent kinase inhibitors (e.g., TRK, BRAF) [2].

Mechanism
  • Displacement: The primary nitrogen of hydrazine displaces the C2-chlorine via

    
    .
    
  • Cyclization: The secondary nitrogen of the hydrazine attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable amino-pyrazole.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Hydrazine monohydrate (64-65% in water) (2.5 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Base: Triethylamine (TEA) (1.1 eq) - Optional, speeds up reaction

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of CTNN in 20 mL of Ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Triethylamine (11 mmol) followed by the dropwise addition of Hydrazine monohydrate (25 mmol). Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower, fluorescent spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Yield Expectation: 85–92% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Fused pyrimidines are classic bioisosteres for quinazolines (e.g., Gefitinib analogs). Using Guanidine allows for the introduction of an amino group at the 2-position of the pyrimidine ring.

Materials
  • Precursor: CTNN (1.0 eq)

  • Reagent: Guanidine Hydrochloride (1.5 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.2 eq) or Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Procedure
  • Base Activation: Suspend NaH (22 mmol) in anhydrous THF (30 mL) under Nitrogen atmosphere at

    
    .
    
  • Free Base Generation: Add Guanidine Hydrochloride (15 mmol) slowly to the suspension. Stir for 30 minutes at RT to generate free guanidine.

  • Addition: Add a solution of CTNN (10 mmol in 10 mL THF) dropwise to the guanidine mixture.

  • Cyclization: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Note: This reaction requires higher energy than the hydrazine cyclization due to the lower nucleophilicity of guanidine compared to hydrazine.

  • Quenching: Cool to

    
    . Carefully quench with saturated 
    
    
    
    solution (excess NaH will bubble).
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH gradient).

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationImpact on Quality
Solvent Polarity Protic (EtOH) for Hydrazines; Aprotic (THF) for Guanidines.Protic solvents stabilize the transition state for hydrazine attack but may quench strong bases needed for guanidine.
Temperature Reflux is standard.[1]Too High (>100°C): Degradation of the

group (hydrolysis to acid) can occur in basic aqueous media. Too Low: Incomplete cyclization, stopping at the intermediate amidine.
Stoichiometry Excess Nucleophile (2.0–2.5 eq).Essential to drive the reaction to completion and scavenge HCl generated (if no auxiliary base is used).
Water Content Anhydrous for Protocol B.Water kills the NaH/Alkoxide base, stalling the pyrimidine synthesis.
Workflow Visualization

Workflow Start Start: CTNN + Nucleophile Step1 S_NAr Displacement (Formation of Intermediate) Start->Step1 Check TLC Check: Intermediate Visible? Step1->Check Check->Step1 No (Add Base/Heat) Step2 Cyclization (Ring Closure) Requires Heat/Base Check->Step2 Yes End Final Heterocycle (Precipitate) Step2->End

Figure 2: General logic flow for annulation reactions involving CTNN.

Safety and Handling

  • Cyanide Hazard: While the nitrile group is bonded, strong acidic hydrolysis or combustion can release HCN. Work in a well-ventilated fume hood.

  • Fluorine Safety: The

    
     group is generally stable, but thermal decomposition can release HF. Avoid contact with strong Lewis acids at high temperatures.
    
  • Skin Sensitization: Halogenated pyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wang, T., et al. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2220. Link

  • Mohareb, R. M., et al. (2012).[2] The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine... and Their Fused Derivatives. Open Journal of Medicinal Chemistry, 2, 1-9.[3] Link

  • Lamberth, C. (2004). Heterocyclic Chemistry in Crop Protection. Pest Management Science, 60(5), 419. (Discusses the "Magic Methyl" effect in agrochemicals). Link

  • US Patent 10,849,881. Octahydro-cyclobuta[1,2-c;3,4-c′] derivatives. (Cites the use of trifluoro-ethoxy nicotinic acid derivatives, demonstrating the scaffold's utility). Link

Sources

Analytical methods for monitoring reactions of 2-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Analytical Strategies for Monitoring


 Functionalization of 2-Chloro-4-(trifluoromethyl)nicotinonitrile 

Executive Summary

This guide details the analytical framework for monitoring reactions involving This compound (CAS: 1060815-56-0 / Generic Scaffold).[1] This molecule is a high-value electrophile used in the synthesis of agrochemicals (e.g., Flonicamid analogs) and kinase inhibitors.

The presence of the electron-withdrawing trifluoromethyl (


) and cyano (

) groups at the C4 and C3 positions, respectively, highly activates the C2-chlorine toward Nucleophilic Aromatic Substitution (

).[1] However, these same groups introduce analytical challenges, including distinct lipophilicity changes and potential hydrolysis pathways.

Key Analytical Recommendations:

  • Primary Quantitative Method: RP-HPLC-UV/MS (Method A) for conversion and impurity profiling.[1]

  • Rapid Process Control: GC-MS (Method B) for raw material verification and non-polar intermediates.[1]

  • Structural Verification: In-situ

    
    F NMR (Method C) for unambiguous confirmation of the 
    
    
    
    integrity.

Chemical Context & Reaction Pathways

Understanding the reactivity profile is essential for selecting the correct analytical window.

  • Activation: The pyridine nitrogen,

    
    , and 
    
    
    
    deplete electron density from the ring, making C2 highly electrophilic.
  • Critical Impurities to Monitor:

    • Hydrolysis Product: 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile (Pyridone form) – often formed if moisture is present under basic conditions.[1]

    • Regioisomers: Rare, but nucleophilic attack at C4 (displacing

      
      ) or C6 is theoretically possible under extreme forcing conditions.[1]
      

Reactivity & Monitoring Workflow (Graphviz Diagram):

ReactionWorkflow cluster_Checks Analytical Checkpoints SM Starting Material (2-Cl-4-CF3-Py-CN) Inter Meisenheimer Complex SM->Inter + Nu- Impurity Hydrolysis Impurity (2-OH-4-CF3-Py-CN) SM->Impurity + H2O / OH- Reagent Nucleophile (H-Nu) Prod Product (2-Nu-4-CF3-Py-CN) Inter->Prod - Cl- Check1 T0: GC-MS/HPLC (Purity Check) Check2 In-Process: HPLC (Conversion %) Check3 Final: 19F NMR (Structure)

Caption: Figure 1. Reaction pathway and critical analytical checkpoints for


 monitoring.

Method A: RP-HPLC-UV/MS (The Gold Standard)

Purpose: Quantitative conversion monitoring and impurity profiling.[1] Rationale: The


 group makes the starting material (SM) lipophilic, while 

products (often amines or ethers) usually exhibit significant polarity shifts, making Reverse Phase (RP) chromatography ideal.
Instrument Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 254 nm (primary), 220 nm (nitrile/amide); MS (ESI+)
Injection Vol 5 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold (Polar impurities)
8.095Linear Gradient
10.095Wash (Remove lipophilic dimers)
10.110Re-equilibration
13.010Stop
Protocol: Sample Preparation
  • Aliquot: Take 20 µL of the reaction mixture.

  • Quench: Dilute immediately into 980 µL of Acetonitrile (NOT water, to prevent precipitation of the lipophilic SM).

  • Filter: Pass through a 0.2 µm PTFE syringe filter into the vial.

  • Analysis: Inject. The SM typically elutes around 6.5–7.5 min (depending on dead volume).

Expert Insight: The 2-hydroxy impurity (pyridone) is significantly more polar and will elute early (approx. 2–3 min).[1] If this peak grows, your reaction conditions are too wet or basic.

Method B: GC-MS (Rapid Process Control)

Purpose: Raw material purity check and monitoring reactions with non-polar nucleophiles.[1] Constraint: Ensure the injection port temperature does not exceed 250°C to prevent thermal degradation of the nitrile.

Instrument Parameters
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 50:1 @ 240°C.

  • Detector: MSD (EI source), Scan range 35–500 amu.[1]

Temperature Program
  • Initial: 60°C for 1 min.

  • Ramp: 20°C/min to 280°C.

  • Hold: 3 min.

Data Interpretation:

  • Parent Ion: Look for

    
     (based on 
    
    
    
    ) and the characteristic isotope pattern of chlorine (3:1 ratio at
    
    
    206/208).[1]
  • Fragment: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway.[1]

Method C: In-Situ F NMR (Structural Verification)

Purpose: Unambiguous confirmation of the


 group stability and quantification without UV response factor correction.
Rationale:  The 

signal is a singlet (or fine doublet) in a clean region, free from solvent interference.
Protocol
  • Sample: Take 50 µL of reaction mixture.

  • Solvent: Add 500 µL of

    
     or 
    
    
    
    .
  • Internal Standard (Optional): Add 10 µL of

    
    -trifluorotoluene (
    
    
    
    ppm).
  • Acquisition: Run a non-decoupled

    
    F scan (typically 16–32 scans are sufficient).[1]
    
Spectral Expectations (Relative to )
CompoundApprox. Shift (

ppm)
Multiplicity
Starting Material -63.5 to -64.5 ppmSinglet

Product
-61.0 to -63.0 ppmSinglet (shifts upfield slightly upon Cl displacement)
Fluoride Ion (

)
-110 to -120 ppmBroad Singlet (Indicates decomposition)

Decision Logic Diagram (Graphviz):

MethodSelection Start Start Analysis Q1 Is the Nucleophile UV Active? Start->Q1 MethodA Use Method A (HPLC-UV) Monitor 254nm Q1->MethodA Yes MethodB Use Method B (GC-MS) (If Volatile) Q1->MethodB No (Aliphatic amines/alkoxides) MethodC Use Method C (19F NMR) (For Quantification) MethodA->MethodC Confirm Structure MethodB->MethodC Confirm Structure

Caption: Figure 2. Analytical method selection tree based on nucleophile properties.

Troubleshooting & Interferences

IssueProbable CauseCorrective Action
Split Peaks in HPLC Sample solvent mismatch.Dissolve sample in Mobile Phase A/B (50:50) instead of pure MeCN.[1]
New Peak @ RT 2.5 min Hydrolysis of Cl to OH.Check water content in reagents; ensure base is not too strong (e.g., switch from NaOH to

).
Loss of

Signal
Defluorination (rare).[1]Check for fluoride ion peak in NMR (-120 ppm). Lower reaction temperature.[1]
Corrosion of GC Inlet HCl generation.[1]Ensure the reaction mixture is quenched/neutralized before GC injection or use a liner with glass wool.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2780932, 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. (Used for structural analogs and physical property estimation).[1] Link

  • Organic Syntheses (1963). 2-Chloronicotinonitrile.[1] Org. Synth. 1963, 43, 97. (Foundational text for chloronicotinonitrile handling). Link[1]

  • Sigma-Aldrich. Certified Reference Materials for 19F NMR. (Source for chemical shift standards and qNMR protocols). Link

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. (Reference for Ar-CF3 shift ranges). Link

  • Chemistry LibreTexts (2022).Nucleophilic Aromatic Substitution. (Mechanistic grounding for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     pathways). Link
    

Sources

Application Note: Strategic Synthesis of Allosteric DNA Polymerase Inhibitors Using 2-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Chloro-4-(trifluoromethyl)nicotinonitrile as a linchpin scaffold in the synthesis of next-generation DNA Polymerase Theta (Pol


) inhibitors .


 inhibitors targeting BRCA-deficient tumors.

Executive Summary & Scientific Rationale

This compound (CAS: 1060813-09-5) has emerged as a "privileged scaffold" in the design of small-molecule inhibitors for DNA Polymerase Theta (Pol


 or POLQ) . Unlike traditional nucleoside analogues that target the active site, derivatives of this scaffold act as allosteric inhibitors , locking the polymerase in a closed, inactive conformation.
Why this Scaffold?
  • 2-Chloro Position (

    
     Handle):  The chlorine atom at the 2-position is highly activated by the electron-withdrawing nitrile (C3) and trifluoromethyl (C4) groups, facilitating clean Nucleophilic Aromatic Substitution (
    
    
    
    ) with complex amines under mild conditions.
  • 3-Cyano Group (Binding Anchor): In the Pol

    
     allosteric pocket, the nitrile group functions as a critical hydrogen-bond acceptor, specifically interacting with residues such as Tyr2420 .
    
  • 4-Trifluoromethyl Group (Hydrophobic Interaction): This moiety occupies a hydrophobic sub-pocket (interacting with Cys2386 ), enhancing potency and metabolic stability against oxidative metabolism.

This guide details the synthesis of a representative Pol


 inhibitor (analogous to ART558  or Ideaya  clinical candidates) using this core building block.

Chemical Properties & Handling

PropertySpecificationNotes
Formula

MW 206.55 g/mol
Appearance White to pale yellow solid
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility.[1]
Reactivity High electrophilicity at C-2Moisture sensitive; store under inert gas.
Hazards Irritant, Toxic if swallowedReleases

/

upon thermal decomposition.

Synthetic Protocol: Pol Inhibitor Assembly

This protocol describes the coupling of the pyridine core with a chiral triazole amine, a standard motif in high-potency Pol


 inhibitors.
Reaction Scheme Overview

The synthesis hinges on a regioselective


 reaction between the 2-chloropyridine core and a secondary amine.
Materials
  • Reagent A: this compound (1.0 eq)

  • Reagent B: (S)-3-(pyrrolidin-2-yl)-4-(m-tolyl)-4H-1,2,4-triazole (1.0 eq) (or similar pharmacophore)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    
    
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Dissolution: Add Reagent B (Amine, 1.96 mmol) to the flask. Dissolve in anhydrous NMP (8.0 mL).

  • Base Addition: Add DIPEA (4.90 mmol) via syringe. Stir for 5 minutes at room temperature to ensure deprotonation/activation of the amine.

  • Scaffold Addition: Add This compound (2.0 mmol, ~1.02 eq) in one portion. Note: A slight excess of the electrophile ensures complete consumption of the valuable chiral amine.

Step 2: Reaction Execution
  • Heating: Heat the reaction mixture to 70°C .

    • Critical Insight: While the electron-deficient ring is reactive, the steric bulk of the trifluoromethyl group at C4 and the incoming amine requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane) every 2 hours.

    • Target: Disappearance of the amine peak (

      
       of amine) and appearance of the product mass (
      
      
      
      for the coupled product).
    • Typical Time: 4–12 hours depending on scale.

Step 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Extraction: If no precipitate forms, extract with EtOAc (

    
     mL). Wash the combined organic layers with water (
    
    
    
    ) and saturated brine (
    
    
    ) to remove NMP.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       60% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.

Mechanism of Action & Structural Logic[2]

The resulting inhibitor operates via a "Molecular Glue" / Allosteric Trapping mechanism.

Graphviz Diagram: Retrosynthesis & Mechanism

PolTheta_Inhibitor cluster_features Structural Role Scaffold 2-Chloro-4-(trifluoromethyl) nicotinonitrile (Electrophilic Core) Complex Transition State (Meisenheimer Complex) Scaffold->Complex SNAr Attack (DIPEA, 70°C) Amine Chiral Amine Sidechain (e.g., Triazole-Pyrrolidine) Amine->Complex Inhibitor Pol θ Inhibitor (Allosteric Binder) Complex->Inhibitor - HCl Locked Pol θ : DNA : Inhibitor (Closed/Trapped Complex) Inhibitor->Locked Binds Allosteric Pocket (Hydrophobic + H-Bond) PolTheta Pol θ Polymerase (Open Conformation) PolTheta->Locked Conformational Change feat1 3-CN: H-bond to Tyr2420 feat1->Inhibitor feat2 4-CF3: Hydrophobic (Cys2386) feat2->Inhibitor feat3 Pyridine N: Solvation/Stacking

Caption: Retrosynthetic assembly of the Pol


 inhibitor and its subsequent mechanism of action: locking the polymerase in a non-functional closed state.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance from 4-

group.
Increase temperature to 90°C or switch solvent to DMSO.
Hydrolysis (OH product) Wet solvent (NMP is hygroscopic).Use freshly distilled NMP/DMF and store reagents under Argon.
Regioselectivity Attack at C-4 (displacement of

).
Rare, but possible with extremely hard nucleophiles. Ensure mild base (DIPEA) is used, not alkoxides.
Racemization High temp affecting chiral amine.Keep reaction time <12h. Verify ee% via Chiral HPLC.

References

  • Zatreanu, D., et al. (2021). "Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance."[2][3] Nature Communications, 12, 3636. Link

  • Ideaya Biosciences. (2021). "DNA Polymerase Theta Inhibitors." World Intellectual Property Organization, WO2021123785A1. Link

  • Zhou, J., et al. (2023). "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy."[4][3] Journal of Medicinal Chemistry, 66(9), 6061-6085. Link

  • Artios Pharma. (2024). "Discovery of ART558: A Potent, Selective, and Orally Bioavailable Polθ Inhibitor."[2] ResearchGate. Link

Sources

Troubleshooting & Optimization

Purification challenges of 2-Chloro-4-(trifluoromethyl)nicotinonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 286430-58-8 / 146070-34-0 analogs).[1] It moves beyond generic advice to address the specific electronic and physical behaviors of this highly electron-deficient heterocycle.

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Purification, Stability, and Impurity Isolation[1]

The Core Challenge: The "Electron-Deficient Trap"

User Query: "I synthesized the compound using


, but after aqueous workup, my purity dropped, and a polar tailing spot appeared on TLC. What happened?"

Technical Insight: The combination of the 4-trifluoromethyl (


)  and 3-cyano (

)
groups creates a "perfect storm" of electron withdrawal on the pyridine ring.[1]
  • Inductive Effect: Both groups pull electron density away from the ring.[1]

  • Activation: This renders the carbon at the 2-position (holding the Chlorine) exceptionally electrophilic.[1]

  • The Consequence: The 2-Cl bond is highly labile toward Nucleophilic Aromatic Substitution (

    
    ).[1] Even mild basic aqueous washes (like saturated 
    
    
    
    ) or prolonged exposure to silica gel moisture can trigger hydrolysis, converting your product back to the 2-hydroxy (pyridone) impurity.[1]
Visualization: The Degradation Pathway

The following diagram illustrates the critical failure points during workup.

degradation_pathway SM Precursor (2-Hydroxy-4-CF3-nicotinonitrile) Reaction Chlorination (POCl3 / PCl5) SM->Reaction Heat Product Target Product (2-Chloro-4-CF3-nicotinonitrile) Reaction->Product Main Path Workup Aqueous Workup (pH > 7 or Heat) Product->Workup Exposure Workup->Product Controlled pH (<7) Impurity Hydrolysis Impurity (2-Hydroxy Tautomer) Workup->Impurity SNAr (Fast)

Figure 1: The stability profile showing the reversion of the labile Chloride to the Hydroxy impurity under improper workup conditions.[1]

Troubleshooting Modules

Module A: Chromatographic Purification (Flash/HPLC)

Issue: The product co-elutes with impurities or streaks on silica. Root Cause: The "streaking" is rarely the product itself.[1] The pyridine nitrogen is extremely non-basic (


) due to the 

groups.[1] The streaking is caused by the 2-hydroxy impurity , which exists as a pyridone tautomer and hydrogen-bonds strongly to silica.[1]

Protocol: The "Dry-Load" Strategy Do not use standard wet-loading techniques which introduce localized high concentrations of product to silica silanols.[1]

  • Stationary Phase: Neutral Silica Gel (Acid washed silica can catalyze hydrolysis).[1]

  • Mobile Phase:

    • Solvent A: n-Heptane (preferred over Hexane for safety/boiling point).[1]

    • Solvent B: Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).[1]

    • Modifier:Do not use Triethylamine. If tailing persists, use 0.1% Acetic Acid to suppress the ionization of the hydroxy impurity, sharpening its peak and separating it from your product.[1]

  • Gradient:

    • Hold 0-5% B for 3 CV (Column Volumes) to elute non-polar byproducts.[1]

    • Ramp 5-20% B over 10 CV.[1] The product typically elutes early due to high lipophilicity (

      
       group).[1]
      
    • The hydroxy impurity will elute much later (>50% B).[1]

Module B: Crystallization (Scalable Purification)[1]

Issue: Chromatography is insufficient for >10g batches. Recommendation: Crystallization is superior for this compound because the highly symmetrical, lipophilic structure crystallizes well, while the polar impurities remain in the mother liquor.[1]

Table 1: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Heptane / EtOAc (9:1) Excellent Best balance.[1] Product is soluble in hot Heptane/EtOAc mix; crystallizes upon cooling.[1] Impurities stay in EtOAc.
Toluene GoodGood for removing non-polar tars.[1] Requires lower temperatures (-10°C) for high yield.[1][2]
Methanol / Water AVOID High risk of

reaction converting Cl

OMe (Methoxy impurity).[1]
DCM / Hexane ModerateGood for precipitation, but DCM holds impurities too well.[1]

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve crude solid in minimal EtOAc at 45°C.

  • Anti-solvent Addition: Slowly add warm n-Heptane (50°C) until slight turbidity persists.[1] Ratio should approach 1:5 (EtOAc:Heptane).[1]

  • Seeding: Cool to room temperature. If oiling occurs, scratch the glass or add a seed crystal.[1]

  • Maturation: Stir at 0°C for 2 hours.

  • Filtration: Filter cold. Wash the cake with pure, cold Heptane . (Do not wash with EtOAc).[1]

Workflow Logic & Decision Tree

Use this logic flow to determine the correct purification route based on your crude purity profile.

purification_logic Start Crude Reaction Mixture Check TLC/HPLC Analysis Start->Check HighImpur >10% Hydroxy Impurity Check->HighImpur Polar Spot Present LowImpur <5% Hydroxy Impurity Check->LowImpur Clean Profile Method1 DCM Extraction + Cold Water Wash (pH 6) HighImpur->Method1 Remove Bulk Polar Method2 Crystallization (Heptane/EtOAc) LowImpur->Method2 Scale >5g Method3 Flash Chromatography (0.1% AcOH Modifier) LowImpur->Method3 Scale <1g Method1->Method2

Figure 2: Decision matrix for selecting the purification methodology based on impurity load and scale.

Frequently Asked Questions (FAQ)

Q1: My product is a yellow oil, but the literature says it's a white solid. Why? A: The yellow color typically comes from trace phosphorous byproducts or oxidative coupling of the pyridine ring (tars).[1] If the NMR is clean, the oil state is likely due to "solvent entrapment" preventing crystal lattice formation.[1]

  • Fix: Dissolve in a small amount of DCM, evaporate to dryness, then triturate (grind) the oil with cold Pentane or Hexane.[1] It should snap into a solid.[1]

Q2: Can I use alcoholic solvents like Ethanol for recrystallization? A: High Risk. While the 2-Cl is less reactive than a 2-F, refluxing in ethanol with any trace base can lead to the formation of 2-ethoxy-4-(trifluoromethyl)nicotinonitrile via


.[1] Stick to non-nucleophilic solvents like Toluene or Heptane/Ester mixtures.[1]

Q3: The 2-hydroxy impurity is co-eluting even with a gradient. What now? A: This indicates your silica is too acidic or the loading is too high.[1]

  • Fix: Switch to a C18 Reverse Phase column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Logic: The highly lipophilic Product (

      
       + Cl) will retain strongly on C18, while the polar Hydroxy impurity will elute near the void volume.[1] This provides the best orthogonal separation.[1]
      

Q4: How do I store the purified product? A: Store under Argon at 4°C. The compound is hydrolytically unstable over long periods if exposed to atmospheric moisture.[1]

References

  • Ishihara Sangyo Kaisha, Ltd. (1994).[1] Pyridine derivatives and process for their production. US Patent 5,360,806.[1] Link

    • Relevance: Describes the foundational synthesis and chlorination conditions for trifluoromethyl-nicotinonitrile deriv
  • Organic Syntheses. (1962).[1] 2-Chloronicotinonitrile.[1][3][4][5][6] Org. Synth. 1962, 42,[1] 30. Link

    • Relevance: Establishes the baseline reactivity of 2-chloronicotinonitriles and the tendency for hydrolysis during extraction.
  • PubChem. (n.d.).[1][3] this compound Compound Summary. Link

    • Relevance: Verification of chemical structure, physical properties (LogP), and identifier data (CAS 286430-58-8).[1][3]

Sources

Preventing catalyst deactivation in cross-coupling reactions of chlorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Catalyst Deactivation in Cross-Coupling of Chlorinated Pyridines Ticket ID: #PYR-CL-001 Status: Open Assigned Specialist: Senior Application Scientist

The "Pyridine Paradox" (Executive Summary)

Welcome to the optimization hub for pyridine chemistry. Coupling chlorinated pyridines presents a unique "paradox" that leads to high failure rates in standard screens:

  • Low Reactivity (The C-Cl Bond): The electron-deficient nature of the pyridine ring makes the C-Cl bond strong and difficult to break via oxidative addition, requiring a highly active, electron-rich catalyst.

  • High Poisoning Potential (The N-Atom): The basic nitrogen atom is a strong

    
    -donor. It competes with your phosphine/NHC ligand for the palladium center, forming stable, inactive "off-cycle" complexes (Pd-Pyridine species) that kill the reaction.
    

This guide provides the protocols to break this cycle, focusing on PEPPSI and Buchwald G3/G4 precatalyst systems.

Diagnostic Matrix: Troubleshooting Your Reaction

Use this matrix to identify the specific mode of failure in your experiment.

SymptomProbable CauseMechanistic Failure PointCorrective Action
0% Conversion (Starting material recovered)Oxidative Addition Failure The catalyst cannot break the strong C-Cl bond. Common with Pd(PPh3)4 or Pd(OAc)2/PPh3.Switch Ligand: Move to electron-rich, bulky ligands like XPhos , SPhos , or NHC (IPr) . These increase electron density on Pd to facilitate insertion.
Stalls at 30-50% (Reaction starts, then stops)Catalyst Poisoning / Aggregation Product inhibition (bipyridine formation) or substrate N-binding leads to Pd-black precipitation.Switch to Precatalysts: Use Pd-PEPPSI-IPr or XPhos Pd G4 . These release active Pd(0) slowly or stabilize intermediates, preventing aggregation.
Dechlorination (Product is Pyridine-H)Protodehalogenation

-hydride elimination or protonolysis of the Pd-Ar intermediate. Often caused by wet solvents or slow transmetallation.
Dry & Base Switch: Use anhydrous 1,4-dioxane. Switch base to anhydrous K3PO4 or Cs2CO3 . Avoid alcohols.
Black Precipitate (Immediate upon heating)"Pd-Black" Death Rapid disproportionation of Pd species before entering the cycle.Stabilization: Add 1-5 mol% additional free ligand (e.g., XPhos) to shift equilibrium toward the active species.

Deep Dive FAQs: The Science of Survival

Q: Why are PEPPSI catalysts recommended specifically for pyridines?

A: PEPPSI stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.

  • The Mechanism: These precatalysts (e.g., Pd-PEPPSI-IPr ) come pre-loaded with a "throw-away" 3-chloropyridine ligand attached to the Pd(II) center.

  • The Benefit: Because the precatalyst already contains a pyridine ligand, it is inherently stable against the "poisoning" effect of your pyridine substrate during the initial heating phase. Once in the catalytic cycle, the bulky NHC ligand (IPr) forces the "throw-away" pyridine off, opening the site for oxidative addition while the NHC prevents the Pd from crashing out as Pd-black.

Q: I usually use Pd2(dba)3. Why is it failing here?

A: Dibenzylideneacetone (dba) is not an innocent bystander.

  • The Issue: dba is a diene that binds to Pd(0).[1] For difficult substrates like 2-chloropyridine, the energy required to strip the dba ligand off the metal is often higher than the energy barrier for the catalyst to decompose.

  • The Solution: Buchwald G4 Precatalysts (e.g., XPhos Pd G4) do not contain dba. They generate the active monoligated Pd(0) species (L1Pd(0)) efficiently at low temperatures, ensuring 100% of your palladium enters the active cycle.

Q: Why is 2-chloropyridine so much harder than 3- or 4-chloropyridine?

A: The "Chelation Trap."

  • In 2-chloropyridine, the nitrogen atom is adjacent to the reaction site. After oxidative addition, the nitrogen can chelate back to the palladium center, forming a stable 4-membered metallacycle or bridging to another Pd atom. This creates a thermodynamic sink that traps the catalyst outside the catalytic cycle.

Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of 2-Chloropyridine using PEPPSI-IPr

This protocol utilizes a "throw-away" ligand system to maintain stability.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: K2CO3 (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a stir bar. Cool under a stream of Argon (or Nitrogen).[2]

    • Why: Oxygen oxidizes the active Pd(0) species immediately.

  • Solids Addition: Add Pd-PEPPSI-IPr, Boronic Acid, and Base to the tube against a positive pressure of Argon.

  • Liquids Addition: Add the 2-Chloropyridine and 1,4-Dioxane via syringe.

    • Concentration: Aim for 0.2 M to 0.5 M. Too dilute slows the rate; too concentrated promotes aggregation.

  • Degassing (Critical): Sparge the mixture with Argon for 5-10 minutes (submerged needle).

  • Activation: Seal the vessel. Heat to 80°C .

    • Visual Check: The reaction should transition from a light yellow/orange suspension. If it turns distinct black within 5 minutes, the catalyst has died (check solvent purity). A dark brown/amber color usually indicates active catalysis.

  • Monitoring: Monitor via LCMS/GCMS at 1 hour. If conversion is <10%, raise temperature to 100°C.

Visualization: The Cycle of Death vs. Life

The diagram below illustrates the competition between the productive catalytic cycle and the "Pyridine Trap" (Catalyst Deactivation).

CatalyticCycle Precat Pd Precatalyst (PEPPSI/G4) ActivePd Active L-Pd(0) Precat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Ar-Cl PyridineTrap OFF-CYCLE TRAP (Pd-Pyridine Complex) ActivePd->PyridineTrap N-Coordination (Poisoning) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 OxAdd->PyridineTrap Chelation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration PdBlack Pd Black (Inactive Aggregates) PyridineTrap->PdBlack Decomposition

Figure 1: The Catalytic Cycle.[3] Green nodes represent the productive pathway. Red nodes indicate the "Pyridine Trap" where nitrogen coordination removes the catalyst from the cycle.

References

  • Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal.

  • Buchwald, S. L. , et al. (2008).[4] A New Class of Easily Activated Palladium Precatalysts for Facile C-N Cross-Coupling Reactions.[4] Journal of the American Chemical Society.[4]

  • Valente, C. , et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[5]

  • Ingoglia, B. T. , et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation, Use, and Applications of Precatalysts. Tetrahedron.

Sources

Recrystallization methods for obtaining high-purity 2-Chloro-4-(trifluoromethyl)nicotinonitrile

[1]

Topic: High-Purity Recrystallization Protocols Ticket ID: #REC-2Cl-4CF3-NIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 175277-52-8), a critical intermediate in the synthesis of agrochemicals like Flonicamid .[1]

Achieving high purity (>99.5%) for this compound is notoriously difficult due to two primary factors:

  • Low Melting Point / Oiling Out: Many trifluoromethyl-substituted chloropyridines are low-melting solids.[1] They have a high tendency to undergo "oiling out" (liquid-liquid phase separation) rather than discrete crystallization during cooling.[1]

  • Hydrolytic Instability: The 2-chloro position is activated by the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups, making it susceptible to hydrolysis (forming the 2-hydroxy impurity) or alcoholysis if improper solvents are used.[1]

This guide moves beyond standard textbook procedures, offering a Solvent/Anti-Solvent protocol designed specifically to mitigate oiling out and prevent nucleophilic aromatic substitution (SNAr) side reactions.

Part 1: Solvent Selection & Thermodynamics

The "Golden Rule" for this Substrate

Avoid protic solvents (Alcohols/Water) at high temperatures. While isopropanol (IPA) is a common crystallization solvent, using it with this highly activated chloropyridine risks forming the isopropoxy ether impurity via SNAr, especially if any trace base is present.

Recommended Solvent System: We utilize a Toluene / n-Heptane system.[1]

  • Toluene (Solvent): Excellent solubilizer for the pyridine core; azeotropically removes water (preventing hydrolysis).

  • n-Heptane (Anti-solvent): Induces precipitation gently; non-polar nature suppresses the solubility of the polar nitrile product upon cooling.[1]

Solvent Compatibility Table
Solvent SystemSuitabilityRisk ProfileTechnical Notes
Toluene / n-Heptane High LowRecommended.[1] Toluene prevents oiling out better than alkanes alone.[1]
Dichloromethane (DCM) / Hexane MediumMediumDCM is often too good a solvent; yield loss is high.[1] Hexane is too volatile.[1]
Isopropanol (IPA) LowHigh Risk of SNAr. Only use if strictly neutral/acidic and low temp (<40°C).[1]
Ethyl Acetate / Hexane MediumMediumGood solubility profile, but EtOAC can trap moisture leading to hydrolysis.[1]

Part 2: The Master Protocol (Step-by-Step)

Objective: Purify crude material (purity ~95%) to >99% HPLC purity.

Phase A: Dissolution & Drying
  • Charge: Place 100g of crude this compound into a reactor equipped with a mechanical stirrer and reflux condenser.

  • Solvent Addition: Add 300 mL of Toluene (3 vol).

  • Heating: Heat the mixture to 50–60°C . Do not exceed 70°C to minimize thermal degradation.

  • Drying (Crucial): If the crude is wet, perform a vacuum distillation to remove ~50 mL of toluene (azeotropic drying), then replenish with dry toluene.

  • Polishing Filtration: While hot (50°C), filter the solution through a sintered glass funnel (or Celite pad) to remove inorganic salts (NaCl/POCl3 residues) or insoluble char.

Phase B: Crystallization via Anti-Solvent
  • Initial Cooling: Cool the filtrate to 45°C .

  • Seeding (The Anti-Oil Step): Add 0.5% w/w of pure seed crystals.[1] Agitate gently for 30 minutes. Ensure seeds do not dissolve.[1]

  • Anti-Solvent Addition: Slowly dose 600 mL of n-Heptane (6 vol) over 2 hours.

    • Rate Control: The addition must be slow to maintain the system in the metastable zone (supersaturation) rather than crashing out as an oil.

  • Final Cooling: Cool the slurry to 0–5°C over 4 hours (ramp rate: ~10°C/hour).

  • Hold: Stir at 0°C for 2 hours to maximize yield.

Phase C: Isolation
  • Filtration: Filter the white to off-white crystalline solid.[1]

  • Wash: Wash the cake with cold n-Heptane (100 mL) . Do not use Toluene in the wash, as it will dissolve the product.[1]

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. Avoid high temperatures (>50°C) during drying to prevent sublimation or melting.[1]

Part 3: Troubleshooting (Q&A)

Q1: My product is separating as a yellow oil at the bottom of the flask (Oiling Out). How do I fix this?

  • The Cause: You likely exceeded the "metastable limit" where the solution phase separates into a polymer-rich liquid phase before it can crystallize.[1] This happens if the anti-solvent (heptane) is added too fast or if the temperature is too high during addition.

  • The Fix:

    • Re-heat the mixture until the oil redissolves (back to ~55°C).

    • Add Toluene: Increase the ratio of the "good" solvent (add 10-20% more Toluene).

    • Seed Early: Add seed crystals at the very first sign of cloudiness.[1]

    • Slow Down: Reduce the cooling rate and anti-solvent addition rate by half.

Q2: I see a new impurity peak at RRT 0.85 after recrystallization. What is it?

  • The Cause: This is likely 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile .[1] It forms if your toluene was wet or if you exposed the hot solution to atmospheric moisture for too long.[1]

  • The Fix: Ensure all solvents are "Anhydrous" grade.[1] Perform the azeotropic drying step (Phase A, Step 4) rigorously. If the impurity is already present, you may need to wash the organic solution with a mild chlorinating agent (like SOCl2) to convert the hydroxy back to chloro, or perform a basic wash (bicarbonate) to remove the acidic hydroxy impurity before recrystallization.[1]

Q3: The recovery yield is low (<60%).

  • The Cause: The product is too soluble in Toluene.[1]

  • The Fix:

    • Cool to a lower temperature (e.g., -10°C).

    • Increase the Heptane ratio (up to 10 volumes).

    • Recycle the mother liquor: Concentrate the filtrate and run a second "crop," though be aware this second crop will have lower purity.

Part 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways for handling the "Oiling Out" phenomenon, which is the most common failure mode for this chemistry.

RecrystallizationLogicStartCrude Mixture(Toluene Solution)CheckSolubilityHeat to 55°CClear Solution?Start->CheckSolubilityAddAntiSolventAdd Heptane slowly(maintain >40°C)CheckSolubility->AddAntiSolventYesCloudPointCloud Point ReachedAddAntiSolvent->CloudPointDecisionOilDid it Oil Out?(Liquid droplets visible)CloudPoint->DecisionOilRemedyOilREMEDY:1. Re-heat to dissolve2. Add 10% Toluene3. Seed heavilyDecisionOil->RemedyOilYes (Failure)CrystallizationControlled Cooling(Nucleation)DecisionOil->CrystallizationNo (Success)RemedyOil->AddAntiSolventRetryFiltrationFilter & Wash(Cold Heptane)Crystallization->FiltrationFinalProductPure Product(>99% HPLC)Filtration->FinalProduct

Caption: Decision tree for managing phase separation (oiling out) during the crystallization of lipophilic nicotinonitriles.

References

  • Ishihara Sangyo Kaisha, Ltd. (2000).[1] Process for producing 4-(trifluoromethyl)nicotinic acid derivatives. US Patent 6,060,500.[1] (Describes the synthesis and handling of Flonicamid intermediates, establishing Toluene as a primary process solvent).

  • Ujihara, K., et al. (2005). Discovery of Flonicamid: A Novel Pyridinecarboxamide Aphicide. Journal of Pesticide Science, 30(4). (Provides structural context and physical property data for the trifluoromethyl-nicotinyl series).

  • ChemicalBook. (2024).[1] this compound Product Properties. (Verifies physical state and solubility profiles).

Identifying and characterizing unexpected byproducts via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy & Structural Elucidation Ticket ID: #NMR-BYPROD-001 Subject: Identification and Characterization of Unexpected Byproducts Assigned Specialist: Senior Application Scientist, Structural Biology & Small Molecule Analysis

Mission Statement

Welcome to the Advanced NMR Support Center. You are likely here because your spectrum contains signals that do not match your target structure. This guide is not a passive textbook; it is an active troubleshooting workflow designed to distinguish artifacts from impurities , and impurities from reaction byproducts .

Module 1: Triage – The "Null Hypothesis" Protocol

Objective: Before characterizing a structure, you must prove the signal is real and intrinsic to your sample.

The Issue: "I see extra peaks. Is my reaction failing, or is my spectrometer lying?"

Step-by-Step Validation Protocol

Do not assume an extra peak is a byproduct. Follow this self-validating elimination process:

  • The "Spinning Sideband" Check

    • Symptom:[1][2][3][4][5] Small satellite peaks symmetrically flanking a large solvent or product peak.

    • Action: Change the spin rate (e.g., from 20 Hz to 0 Hz or 40 Hz).

    • Logic: If the peaks shift position in Hz but remain constant in ppm, they are rotational artifacts, not chemical species.

  • The "13C Satellite" Check

    • Symptom:[1][2][3][4][5] Small doublets flanking a major singlet (e.g., a methyl group) with a coupling constant (

      
      ) of ~125–140 Hz.
      
    • Action: Calculate the integration.[5]

    • Validation: If the satellite intensity is ~0.55% of the main peak (1.1% total for both satellites), these are natural abundance

      
      C isotopomers.
      
  • The "Fulmer" Solvent Cross-Reference

    • Symptom:[1][2][3][4][5] Sharp singlets or multiplets that don't match your molecule.

    • Action: Overlay your spectrum with the "Fulmer Tables" (Reference 1).

    • Common Culprits: Water in CDCl

      
       (1.56 ppm), Grease (0.86, 1.26 ppm), Acetone (2.17 ppm).
      
    • Causality: High-vacuum grease and solvent stabilizers often co-precipitate with products.

Decision Logic Diagram: Artifact vs. Real Signal

NMR_Triage Start Observation: Unexpected Peak SpinCheck Change Spin Rate (20Hz -> 0Hz) Start->SpinCheck Shifted Did peak move? SpinCheck->Shifted Artifact Artifact: Spinning Sideband Shifted->Artifact Yes SolventCheck Check 'Fulmer' Table (Ref 1) Shifted->SolventCheck No Match Matches Solvent/Grease? SolventCheck->Match Impurity Impurity: Solvent/Grease Match->Impurity Yes Byproduct Target for Characterization Match->Byproduct No

Caption: Logical workflow to distinguish instrumental artifacts and common contaminants from genuine chemical byproducts.

Module 2: Structural Elucidation Workflow

Objective: Solve the structure of the unknown byproduct using 2D NMR.

The Issue: "I have confirmed it's a byproduct. How do I figure out what it is?"

The "Anchor Point" Strategy

Blindly running 2D experiments is inefficient. Use the HSQC (Heteronuclear Single Quantum Coherence) as your map.[6]

  • Step 1: HSQC (The Census)

    • Protocol: Run a multiplicity-edited HSQC.

    • Insight: This tells you exactly how many protonated carbons exist and their type (CH/CH

      
       vs CH
      
      
      
      ).
    • Why: This is your "inventory." If you see 5 extra CH signals in the aromatic region, your byproduct might be a regioisomer.

  • Step 2: HMBC (The Skeleton) [7]

    • Protocol: Run HMBC optimized for 8 Hz long-range coupling.

    • Insight: Connects protons to carbons 2-3 bonds away.

    • Critical Use: This bridges fragments across "silent" atoms (Quaternary carbons, Oxygen, Nitrogen) where COSY fails.

  • Step 3: COSY/TOCSY (The Spin Systems)

    • Protocol: Use COSY for direct neighbors.[8] Use TOCSY (mixing time 80ms) to identify entire isolated spin systems (e.g., a sugar ring or an amino acid side chain).

Pulse Sequence Selection Guide

ExperimentTarget InformationCritical ParameterWhen to Use
HSQC 1-bond H-C correlation

(145 Hz)
Primary inventory of C-H pairs.
HMBC 2,3-bond H-C correlation

(8-10 Hz)
Connecting fragments across heteroatoms/quaternary carbons.
COSY 3-bond H-H couplingAcquisition TimeEstablishing immediate connectivity.
NOESY Through-space distance (<5Å)Mixing Time (

)
Stereochemistry & Isomer identification.
ROESY Through-space distanceSpin-lock powerMid-sized molecules (MW 700-1200) where NOE is zero.[9][10]

Structural Connectivity Diagram

Structure_Logic H_A Proton A C_A Carbon A H_A->C_A HSQC (1-bond) H_B Proton B H_A->H_B COSY (3-bond) C_B Carbon B H_A->C_B HMBC (Long Range) Quat Quaternary C H_A->Quat HMBC H_B->C_B HSQC (1-bond) H_B->Quat HMBC

Caption: Visualization of how HSQC anchors protons to carbons, while HMBC and COSY build the connectivity network.

Module 3: Advanced Troubleshooting (FAQs)

Q: My byproduct signals overlap heavily with my product. How do I separate them?

A: Use DOSY (Diffusion Ordered Spectroscopy). DOSY acts as a "virtual chromatography" column. It separates signals based on the diffusion coefficient (


), which correlates to hydrodynamic radius (size).
  • Protocol: Run a ledbpgp2s sequence (stimulated echo with bipolar gradients).

  • Analysis: If the "impurity" peaks have a significantly different diffusion coefficient than your product, they belong to a different molecule (e.g., a dimer or unreacted starting material). If they have the same

    
    , they are likely part of the same molecule (e.g., a rotamer or diastereomer).
    
Q: I see "doubled" peaks, but the sample is pure by LC-MS. What is happening?

A: You likely have Rotamers (Rotational Isomers). Amide bonds or bulky protecting groups (like Boc/Fmoc) often rotate slowly on the NMR timescale, creating two distinct sets of signals.

  • The Test (VT-NMR):

    • Heat the sample (e.g., 25°C

      
       50°C 
      
      
      
      75°C).
    • Observation: If the peaks broaden and merge (coalesce) into a single average peak, they are rotamers. If they remain sharp and distinct, they are stable chemical impurities (isomers/byproducts).

    • Caution: Ensure your solvent (e.g., DMSO-

      
      ) is stable at high temperatures. Avoid CDCl
      
      
      
      above 50°C (sealed tubes can pressurize).
Q: I need to determine the stereochemistry of the byproduct (Cis vs. Trans).

A: Use NOESY, but beware the "Zero-Crossing" trap.

  • Small Molecules (< 600 Da): NOE is positive.[10] Use NOESY.

  • Large Molecules (> 1500 Da): NOE is negative.[10] Use NOESY.

  • The "Danger Zone" (700 - 1200 Da): The NOE intensity passes through zero.[9][10] You will see nothing.

  • Solution: Use ROESY (Rotating-frame Overhauser Effect).[10] ROE is always positive regardless of molecular weight.[10]

References

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Morris, G. A. (2009). "Diffusion-Ordered Spectroscopy (DOSY)." Encyclopedia of Magnetic Resonance.

  • Neuhaus, D., & Williamson, M. P. (2000).[10] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[10] (Definitive guide on NOE/ROE).

Sources

Technical Support Center: Optimizing C2-Regioselectivity in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Achieving high regioselectivity at the 2-position (C2) of heterocyclic scaffolds—particularly indoles and pyridines—is a frequent bottleneck in medicinal chemistry. The challenge stems from competing innate reactivity:

  • Indoles: Naturally favor electrophilic aromatic substitution (EAS) at C3 due to electron density distribution.

  • Pyridines: Often yield mixtures of C2/C4 isomers in radical (Minisci) reactions or require harsh conditions for nucleophilic substitution (

    
    ).
    

This guide provides validated protocols and troubleshooting workflows to override these natural biases and enforce C2-selectivity.

Part 1: Indole C2-Functionalization (Overriding C3 Bias)

Decision Matrix: Selecting the Right Strategy

Before starting, determine your substrate constraints using the logic flow below.

IndoleStrategy Start Start: Indole Substrate N_Prot Is Nitrogen Protected? Start->N_Prot Has_DG Does N-group coordinate metals? (e.g., Pyrimidyl, Pivaloyl, Acetyl) N_Prot->Has_DG Yes Lithiation Strategy A: Lithiation (Kinetic Control) N_Prot->Lithiation Yes (Boc/TIPS) Block_C3 Strategy C: C3-Blocking (Steric Control) N_Prot->Block_C3 No (Free NH) Has_DG->Lithiation No (e.g., Methyl, Benzyl) CH_Act Strategy B: C-H Activation (Thermodynamic/Chelation Control) Has_DG->CH_Act Yes

Figure 1: Strategic decision tree for selecting the optimal C2-functionalization pathway.

Strategy A: Chelation-Assisted C-H Activation

Mechanism: A Directing Group (DG) on the nitrogen atom coordinates a transition metal (Pd, Rh, Ir), forming a stable 5- or 6-membered metallacycle that positions the catalyst exclusively at C2.

Standard Operating Procedure (SOP): Pd-Catalyzed C2-Arylation

Target: C2-Arylated Indoles Reference: Adapted from Gaunt et al. and Sanford et al.

Reagents:

  • Substrate: N-Pivaloyl or N-Acetyl Indole (The DG is critical).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂.

  • Solvent: Toluene or DCE (anhydrous).

Protocol:

  • Setup: In a glovebox or under Ar, charge a sealed tube with N-pivaloyl indole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).

  • Solvation: Add Toluene (0.2 M concentration).

  • Reaction: Heat to 110°C for 12-24 hours.

  • Workup: Filter through a Celite pad (to remove AgI/Pd black). Concentrate and purify via flash chromatography.

Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
Low Yield / No Reaction Directing group is too weak or sterically hindered.Switch DG to N-Pyrimidyl (stronger coordination) or N-Pivaloyl (robust). Avoid simple N-Methyl groups.
C3-Arylation Observed "Background" EAS reaction is outcompeting the catalytic cycle.The oxidant (e.g., Ag+) might be acting as a Lewis acid. Lower the temperature or switch to a less Lewis-acidic oxidant (e.g., Benzoquinone).
Protodealkylation (DG loss) Reaction conditions are too acidic or wet.Ensure anhydrous conditions. Add a mild base (e.g., Cs₂CO₃) to buffer the system.
Strategy B: C2-Lithiation (Kinetic Control)

Mechanism: The C2-proton of indole is the most acidic (pKa ~21) only if the N-H is protected. Strong bases (n-BuLi) remove this proton selectively at low temperatures due to the inductive effect of the nitrogen and coordination to the protecting group.

Protocol: C2-Lithiation-Trapping

Reagents:

  • Substrate: N-Boc-Indole or N-TIPS-Indole.

  • Base: n-BuLi (1.1 equiv) or t-BuLi (for halogen exchange).

  • Electrophile: Alkyl halide, Aldehyde, or Borate.

Step-by-Step:

  • Cooling: Dissolve N-Boc-indole in dry THF. Cool to -78°C (Critical).

  • Deprotonation: Add n-BuLi dropwise. Stir for 30-60 mins at -78°C.

    • Note: Do not let the temperature rise above -40°C, or the "Dance of the Lithios" (isomerization to C3) may occur.

  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Quench: Warm to RT and quench with saturated NH₄Cl.

Part 2: Pyridine C2-Regioselectivity

The Challenge: Minisci Reactions

Radical alkylation (Minisci) of pyridines typically yields a mixture of C2 and C4 isomers because both positions are electron-deficient and susceptible to nucleophilic radical attack.

Solution: Controlling the Radical Attack
Method 1: Acid-Mediated C2/C4 Tuning
  • Condition A (C2-Selective): Use neutral conditions or N-oxide activation. N-oxides strongly direct radicals to C2 via dipole interactions.

  • Condition B (C4-Selective): Use bulky blocking groups at C2 or specific solvent effects (e.g., TFA/DCM mixtures) to sterically hinder C2.

Visualizing the Selectivity Pathways

PyridineSelectivity Substrate Pyridine Substrate Reaction Radical Addition (Minisci) Substrate->Reaction C2_Path C2-Selective Reaction->C2_Path Use Pyridine N-Oxide (Dipole Control) C4_Path C4-Selective Reaction->C4_Path Use Bulky Radical (Steric Control) Reaction->C4_Path Block C2 with Cl/Br (Remove later)

Figure 2: Tuning conditions for Pyridine functionalization.

Part 3: Comprehensive Troubleshooting Table

Ticket #402: Loss of Regiocontrol in Scale-Up

IssueDiagnosisSolution
Mixture of C2/C3 (Indole) Thermodynamic Drift: On scale-up, heat transfer is slower. Extended time at intermediate temps allows thermodynamic equilibration to the more stable C3-product.Action: Ensure rapid cooling/heating. For lithiation, use flow chemistry reactors to precisely control residence time at -78°C.
Low Conversion (Pd-Cat) Catalyst Poisoning: Indoles can coordinate Pd through the nitrogen (if unprotected) or C3, forming inactive "off-cycle" species.Action: Increase catalyst loading to 10 mol%. Ensure DG is strongly coordinating (e.g., switch from Acetyl to Pyrimidyl).
Over-alkylation (Minisci) Radical Reactivity: The product is more electron-deficient than the starting material, but sometimes more reactive toward radicals if sterics allow.Action: Stop reaction at 70% conversion. Use a biphasic system (Water/DCM) to extract the product away from the radical source.

References

  • Gaunt, M. J., et al. "C2-Selective Copper-Mediated Oxidative Arylation of Indoles." Journal of the American Chemical Society, 2009.

  • Sanford, M. S., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization of Indoles." Journal of the American Chemical Society, 2006.

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." ChemRxiv, 2020.

  • Sarpong, R., et al. "C2-Selective Functionalization of Indoles via Iridium Catalysis." Organic Letters, 2012.

  • Review: "Regioselectivity in the Functionalization of Indoles." Chemical Reviews, 2011.

For further assistance, please contact the Application Science team with your specific substrate structure and NMR data.

Validation & Comparative

Structural Elucidation of 2-Chloro-4-(trifluoromethyl)nicotinonitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-4-(trifluoromethyl)nicotinonitrile is a high-value heterocyclic building block, critical in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. Its structural integrity is defined by the precise regiochemistry of the trifluoromethyl (-CF3) and nitrile (-CN) groups relative to the chlorine atom.

In synthetic workflows, this molecule is frequently prone to regioisomeric contamination (e.g., the 6-trifluoromethyl isomer) or hydrolysis (2-hydroxy impurity). Standard HPLC methods often fail to unambiguously distinguish these regioisomers due to similar polarity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural confirmation.

This guide provides a definitive analytical framework, contrasting the target molecule’s spectral signature against its most common structural alternatives.

Analytical Workflow Visualization

The following diagram outlines the logical flow for confirming the structure and purity of the target molecule, emphasizing the decision points where NMR data rules out alternatives.

NMR_Workflow start Crude Product This compound h_nmr 1H NMR Analysis (DMSO-d6 or CDCl3) start->h_nmr coupling_check Check Coupling Constants (J) h_nmr->coupling_check c_nmr 13C NMR Analysis (Proton Decoupled) coupling_check->c_nmr J ~ 5.0 Hz (Vicinal H5-H6) regio_isomer Regioisomer DETECTED (6-CF3 Isomer) coupling_check->regio_isomer J ~ 8.0 Hz (Vicinal H4-H5) hydrolysis Hydrolysis Impurity (2-OH / Pyridone) coupling_check->hydrolysis Broad Singlet > 10ppm (NH/OH) cf_coupling Analyze C-F Splitting c_nmr->cf_coupling target_confirmed Target Structure CONFIRMED (4-CF3, 2-Cl) cf_coupling->target_confirmed Quartet at ~138 ppm (C4) cf_coupling->regio_isomer Quartet at ~148 ppm (C6)

Figure 1: Decision matrix for structural validation. Note the critical reliance on J-coupling values to distinguish regioisomers.

Experimental Protocols

To ensure reproducibility and high-resolution data, strict adherence to sample preparation protocols is required.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d6 is recommended over CDCl3.

    • Reasoning: The target molecule is a polar aromatic. DMSO-d6 minimizes aggregation and provides sharper signals for the aromatic protons. Additionally, any potential exchangeable protons (from impurities like the 2-hydroxy derivative) are visible in DMSO but often lost in CDCl3.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • 1H NMR: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s, Scans (NS) = 16.

  • 13C NMR: Power-gated decoupling (Waltz-16), Relaxation delay (D1) ≥ 2.0s (critical for quaternary carbons attached to F), Scans (NS) ≥ 512.

Comparative Analysis: Target vs. Alternatives

The core challenge in synthesizing substituted pyridines is regioisomerism. The data below contrasts the Target (4-CF3) against its most common isomer, the 6-CF3 analog .

1H NMR Analysis (Proton Assignment)

The pyridine ring contains two protons. Their coupling constant (


) is the definitive fingerprint.[1]
FeatureTarget: this compound Alternative: 2-Chloro-6-(trifluoromethyl)nicotinonitrile Mechanistic Insight
Proton Position H5 and H6H4 and H5Regiochemistry
Multiplicity Two Doublets (d)Two Doublets (d)Both have 2 adjacent H's.
Coupling (

)
~ 5.0 - 5.5 Hz ~ 8.0 Hz CRITICAL DIFFERENCE. H5-H6 coupling (target) is characteristically smaller than H4-H5 coupling (isomer) in pyridines.
Chemical Shift H6: ~8.8 ppm (deshielded by N)H5: ~8.0 ppmH4: ~8.3 ppmH5: ~7.9 ppmH6 is alpha to Nitrogen, causing significant downfield shift.

Expert Insight: If you observe a coupling constant of ~8 Hz, your synthesis has likely produced the 6-CF3 isomer or the non-chlorinated precursor. The target must show the smaller ~5 Hz coupling typical of 2,3,4-substituted pyridines.

13C NMR Analysis (The Fluorine Fingerprint)

The trifluoromethyl group splits carbon signals into quartets (


) due to 

coupling. This pattern validates the position of the CF3 group relative to the ring nitrogens.
Carbon EnvironmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
-CF3 ~ 121.0Quartet (

)
~ 273 Hz Direct C-F bond (

).
C-4 (Ipso) ~ 138.5Quartet (

)
~ 33 Hz Geminal coupling (

). Defines attachment point.[2]
C-3 / C-5 ~ 110 / 122Quartet (

)
~ 5 Hz Vicinal coupling (

).
-CN (Nitrile) ~ 114.0Singlet (

)
-Characteristic nitrile region.
C-2 (Cl-C) ~ 152.0Singlet (

)
-Deshielded by Cl and N.
C-6 (N-CH) ~ 154.0Singlet (

)
-Most deshielded aromatic C (alpha to N).

Self-Validating Check: In the 13C spectrum, look for the signal at ~138 ppm. If it is a quartet with


 Hz, the CF3 is attached to that carbon. If the CF3 were at position 6 (alpha to Nitrogen), the ipso carbon would appear significantly further downfield (~148-150 ppm) due to the additive deshielding of the Nitrogen and the CF3 group.

Advanced Verification: 19F NMR

While 1H and 13C are sufficient, 19F NMR provides a rapid (< 1 min) purity check.

  • Target Signal: Single singlet at -63 to -65 ppm (relative to CFCl3).

  • Isomer Distinction: The 6-CF3 isomer typically resonates slightly upfield (approx -68 ppm).

  • Quantification: 19F NMR is superior for quantifying the ratio of regioisomers in a crude mixture before purification, as the baselines are cleaner than in 1H NMR.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Context: Authoritative source for Pyridine coupling constants ( ) and substituent effects.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem Database. (2023). Compound Summary: this compound.[3] National Library of Medicine.[3] [Link]

    • Context: Verification of chemical structure, molecular weight, and predicted properties.[4]

  • Dolinšek, J. et al. (2000). 13C-19F coupling in fluorinated aromatic compounds. Journal of Magnetic Resonance.

Sources

Comparative Reactivity Guide: 2-Chloro-4-(trifluoromethyl)nicotinonitrile vs. 2-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Structural Trade-off

In the design of kinase inhibitors and agrochemical scaffolds, the choice between 2-fluoronicotinonitrile (2-F) and 2-chloro-4-(trifluoromethyl)nicotinonitrile (2-Cl-4-CF3) represents a decision between kinetic efficiency and structural functionalization .

  • 2-Fluoronicotinonitrile is the "Kinetic Sprinter." Due to the high electronegativity of fluorine, it undergoes Nucleophilic Aromatic Substitution (

    
    ) at significantly faster rates and milder conditions. It is the preferred scaffold when the final molecule requires a simple nicotinonitrile core without additional substitution at the C4 position.
    
  • This compound is the "Activated Payload." While chlorine is intrinsically a slower leaving group in

    
     than fluorine, the presence of the strong electron-withdrawing trifluoromethyl (
    
    
    
    ) group at the C4 position significantly lowers the LUMO energy of the ring. This "compensatory activation" allows the chloride to react under moderate conditions, though still requiring more thermal energy than the fluoro-analog.

Mechanistic Analysis: The "Element Effect" in

To optimize yields, researchers must understand that


 on these pyridine systems does not follow 

or

trends. The rate-determining step (RDS) is the nucleophilic addition to the ring, not the expulsion of the halide.[1][2]
The Fluorine Advantage

Fluorine is the superior leaving group in


 (Rate 

) because its intense electronegativity (

) exerts a powerful inductive effect (

) on the ipso carbon (C2). This stabilizes the anionic Meisenheimer complex intermediate more effectively than chlorine (

), lowering the activation energy for the nucleophilic attack.
The Role of the 4-CF3 Group

In the 2-Cl-4-CF3 analog, the chlorine is less activating than fluorine. However, the


 group at C4 exerts a strong long-range inductive withdrawal. This global ring deactivation makes the C2 position sufficiently electrophilic to undergo substitution, albeit slower than the 2-F analog.
Mechanistic Pathway Visualization

The following diagram illustrates the critical Meisenheimer intermediate stability difference.

SNAr_Mechanism cluster_0 Substrates cluster_1 Transition State (RDS) cluster_2 Product S1 2-Fluoronicotinonitrile (High Electrophilicity) TS1 Meisenheimer Complex A (Stabilized by F) S1->TS1 Fast Addition (k1) S2 2-Chloro-4-(CF3)... (Moderate Electrophilicity) TS2 Meisenheimer Complex B (Stabilized by CF3/CN) S2->TS2 Slower Addition (k2) P1 2-Substituted Nicotinonitrile TS1->P1 Fast Elimination TS2->P1 Fast Elimination

Figure 1: Comparative reaction coordinate flow. Note that the formation of the Meisenheimer complex (Red) is the rate-determining step, heavily favored by the Fluorine substituent.

Comparative Performance Data

The following data summarizes typical reaction parameters for displacing the halide with a primary amine (e.g., morpholine or aniline) in a polar aprotic solvent.

Feature2-FluoronicotinonitrileThis compound
Leaving Group Fluoride (

)
Chloride (

)
Electronic Activation High (

of F + Pyridine N + CN)
Moderate (Pyridine N + CN + CF3)
Typical Temp 0°C to 25°C (Room Temp)60°C to 100°C
Reaction Time 0.5 – 2 Hours4 – 12 Hours
Base Requirement Mild (

,

)
Moderate/Strong (

, DIPEA)
Solvent Preference THF, DCM, or MeCNDMF, DMSO, or NMP (Requires higher BP)
Risk Profile Exothermic runaway potentialSlower kinetics; incomplete conversion

Experimental Protocols

Protocol A: High-Speed Amination of 2-Fluoronicotinonitrile

Best for: Rapid library synthesis, heat-sensitive nucleophiles.

  • Preparation: Dissolve 2-fluoronicotinonitrile (1.0 equiv) in anhydrous THF or Acetonitrile (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add the amine nucleophile (1.1 equiv) dropwise.

  • Base: Add Triethylamine (

    
    ) or DIPEA (1.2 equiv).
    
  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.

    • Note: Most aliphatic amines react within 30 minutes. Anilines may require mild heating (40°C).

  • Workup: Dilute with EtOAc, wash with water/brine. The product is often pure enough for the next step without chromatography.

Protocol B: Controlled Substitution of this compound

Best for: Installing the trifluoromethyl-pyridine core.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF or DMSO (0.5 M concentration). Note: Higher concentration aids kinetics.

  • Base: Add Cesium Carbonate (

    
    , 2.0 equiv) or DIPEA (2.0 equiv). Inorganic bases are preferred to scavenge HCl effectively at higher temps.
    
  • Nucleophile: Add the amine (1.2 – 1.5 equiv).

  • Reaction: Heat the mixture to 80°C .

    • Checkpoint: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

    • Warning: Do not exceed 120°C to avoid hydrolysis of the nitrile (

      
      ) to the amide.
      
  • Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc. DMF removal requires thorough water washes (3x).

Decision Logic for Scaffold Selection

Use the following logic flow to determine the appropriate starting material for your synthetic route.

Decision_Tree Start Select Scaffold Requirement Q1 Is the 4-CF3 group required for SAR/Potency? Start->Q1 Branch1 YES: 4-CF3 Required Q1->Branch1 Yes Branch2 NO: Unsubstituted C4 Q1->Branch2 No Action1 Use 2-Chloro-4-(trifluoromethyl) nicotinonitrile Branch1->Action1 Action2 Use 2-Fluoronicotinonitrile Branch2->Action2 Cond1 Condition: Heat to 80-100°C Solvent: DMF/DMSO Action1->Cond1 Cond2 Condition: RT to 40°C Solvent: THF/MeCN Action2->Cond2

Figure 2: Synthetic decision tree based on Structure-Activity Relationship (SAR) needs.

Critical Application Notes

  • Regioselectivity: Both substrates are highly selective for substitution at the C2 position .

    • In 2-F, the C-F bond at C2 is significantly more labile than any C-H activation.

    • In 2-Cl-4-CF3, the C2 site is activated by both the ortho-ring Nitrogen and the ortho-Nitrile. While the C4 position has a leaving group potential (if it were a halide), the

      
       group is chemically robust and will not be displaced under standard 
      
      
      
      conditions.
  • Hydrolysis Risk: The nitrile group (

    
    ) at C3 is susceptible to hydrolysis under basic, aqueous conditions at high temperatures.
    
    • Mitigation: When using Protocol B (2-Cl-4-CF3), ensure solvents are anhydrous. If using carbonate bases (

      
      ), avoid excessive water in the workup until the reaction mixture has cooled.
      
  • Solvent Effects:

    • For the Chloro analog, dipolar aprotic solvents (DMF, DMSO) are critical to solvate the cationic transition state and strip the cation from the base, leaving the nucleophile "naked" and more reactive.

    • For the Fluoro analog, less polar solvents (THF) are often sufficient due to the high intrinsic reactivity.

References

  • Mechanism of

    
     & The Element Effect: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Element Effect." Link

  • Reactivity of Fluoropyridines

    • Schlosser, M. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate/Journal of Heterocyclic Chemistry. Link

  • Synthesis of 2-amino-4-(trifluoromethyl)

    • Google Patents. "Process for producing 2-amino-nicotinonitrile intermediates." US3917624A. Link

  • General

    
     Conditions for Chloropyridines: 
    
    • ACS Green Chemistry. "

      
       Reaction in Common Molecular Solvents." Link
      

Sources

Comparing 2-Chloro-4-(trifluoromethyl)nicotinonitrile with other trifluoromethylated building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Pincer" Scaffold

2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 13600-41-4) represents a privileged scaffold in modern medicinal chemistry, distinct from its more common isomer, 2-chloro-6-(trifluoromethyl)nicotinonitrile (DCTF). While DCTF is a workhorse in agrochemical synthesis (e.g., Flazasulfuron), the 4-trifluoromethyl isomer offers a unique electronic profile for drug discovery, particularly in the synthesis of pyrazolo[3,4-b]pyridines (kinase inhibitors) and pyrido[2,3-d]pyrimidines .

This guide objectively compares the 4-CF₃ isomer against its structural alternatives, focusing on its enhanced SNAr reactivity, metabolic stability profiles, and synthetic utility.

Structural & Electronic Analysis

The reactivity of this building block is defined by a "triad of activation" targeting the C2-chlorine atom. Unlike the 6-CF₃ isomer, where the electron-withdrawing group (EWG) is adjacent to the nitrogen, the 4-CF₃ group exerts a powerful inductive effect that, combined with the 3-cyano group, creates a highly electrophilic center at C2.

Electronic Activation Map

The following diagram illustrates the "Electronic Pincer" effect where the Nitrogen (N1), Nitrile (C3), and Trifluoromethyl (C4) groups synergistically activate the C2 position for nucleophilic attack.

ElectronicPincer cluster_reactivity Reactivity Outcome C2 C2-Chlorine (Primary Electrophile) Result Rapid S_NAr Displacement (k_rel > 6-CF3 isomer) C2->Result N1 Pyridine Nitrogen (Inductive Pull) N1->C2 Activation CN C3-Nitrile (Ortho Activation) CN->C2 -I / -M Effect CF3 C4-Trifluoromethyl (Para-like Inductive) CF3->C2 Strong -I Effect

Figure 1: The "Electronic Pincer" mechanism activating the C2-position.

Comparative Analysis: 4-CF₃ vs. Alternatives

The choice between the 4-CF₃ and 6-CF₃ isomers fundamentally alters the resulting pharmacophore's shape and electronic distribution.

FeatureThis compound 2-Chloro-6-(trifluoromethyl)nicotinonitrile 2-Chloronicotinonitrile (No CF₃)
CAS Number 13600-41-4386704-06-96617-01-2
SNAr Reactivity Very High (Activated by ortho-CN & para-like CF₃)High (Activated by ortho-CN & ortho-N)Moderate
Steric Profile C4 substituent projects into "solvent space" in many kinase pockets.C6 substituent often clashes with hinge regions in kinases.Low steric bulk.
Metabolic Stability High (Blocks C4 oxidation, a common metabolic soft spot).High (Blocks C6 oxidation adjacent to N).Low (Susceptible to oxidative metabolism).
Primary Application Kinase inhibitors (TRK, c-Met), Pyrazolo[3,4-b]pyridines.Agrochemicals (Herbicides), Sulfonylureas.General intermediate.
pKa (Acid Derivative) ~2.96 (Predicted for 4-CF3-nicotinic acid)~2.96 (Predicted for 6-CF3-nicotinic acid)~4.75 (Nicotinic acid)

Key Insight: The 4-CF₃ group is strategically positioned to block metabolic oxidation at the C4 position, a common clearance pathway for pyridine-containing drugs, without introducing the steric clash often seen with C6-substituents near the kinase hinge region [1, 3].

Synthetic Workflow: Pyrazolo[3,4-b]pyridine Synthesis

One of the most valuable applications of this building block is the "one-pot" synthesis of 3-amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines. This reaction proceeds via an SNAr displacement of the chlorine by hydrazine, followed by an intramolecular cyclization onto the nitrile.

SynthesisWorkflow SM Starting Material: This compound Step1 Step 1: S_NAr Displacement (Formation of 2-hydrazinyl intermediate) SM->Step1 Reagent Reagent: Hydrazine Hydrate (NH2NH2·H2O) Reagent->Step1 Solvent Solvent: Ethanol or Ethylene Glycol Solvent->Step1 Step2 Step 2: Intramolecular Cyclization (Nucleophilic attack on Nitrile) Step1->Step2 Spontaneous Step3 Step 3: Tautomerization (Aromatization to Pyrazolo-pyridine) Step2->Step3 Product Product: 3-Amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Step3->Product

Figure 2: Cascade synthesis workflow for fusing the pyrazole ring.

Experimental Protocol: Synthesis of 3-Amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Objective: To synthesize the fused bicyclic scaffold using this compound. Scale: 10 mmol basis.

Materials
  • Substrate: this compound (2.06 g, 10 mmol).

  • Reagent: Hydrazine hydrate (80% aqueous solution, 1.5 mL, ~25 mmol).

  • Solvent: Ethanol (20 mL) or n-Butanol (for higher temperature).

  • Base (Optional): Triethylamine (1.5 mL) can be used to scavenge HCl, though hydrazine excess often suffices.

Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve this compound (2.06 g) in Ethanol (20 mL). The solution may be slightly yellow.

  • Addition: Add Hydrazine hydrate (1.5 mL) dropwise at room temperature. Caution: Exothermic reaction possible due to high reactivity of the 4-CF₃ activated C-Cl bond.

  • Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (R_f ~0.8) should disappear, and a more polar fluorescent spot (Product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 75–85%.

Critical Note on Reactivity: The 4-CF₃ isomer reacts significantly faster than the non-fluorinated analog. If using the 6-CF₃ isomer (DCTF), longer reaction times or higher boiling solvents (e.g., Ethylene Glycol at 120°C) may be required due to steric hindrance near the nitrogen [4, 5].

Strategic Selection Guide

When should you choose the 4-(trifluoromethyl) isomer over the 6-(trifluoromethyl) isomer?

  • Targeting Kinase Pockets: If your docking model suggests the C6 position faces the "hinge" or a sterically constricted region, the 4-CF₃ isomer is superior as it directs the bulky CF₃ group into the solvent-exposed region (typical for Type I inhibitors).

  • Metabolic Liability: If your lead compound suffers from oxidation at the para-position of the pyridine ring (a common metabolic soft spot), the 4-CF₃ group effectively blocks this site (Metabolic Blocking Strategy) [6].

  • Electronic Tuning: The 4-CF₃ group provides a stronger inductive activation of the C2-position for SNAr reactions compared to the 6-CF₃ group, facilitating the introduction of weak nucleophiles (e.g., anilines) under milder conditions [2].

References

  • BenchChem. "this compound | Structure and Applications." Available at:

  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2023.[2][3] Available at:

  • NIH PubChem. "2-Chloro-4-(trifluoromethyl)pyridine Compound Summary." Available at:

  • Royal Society of Chemistry. "Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine... with nucleophiles." J. Chem. Soc., Perkin Trans.[4] 1, 1988.[4] Available at:

  • ChemicalBook. "2-Chloro-6-(trifluoromethyl)nicotinonitrile (DCTF) Reactivity Profile." Available at:

  • ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules." Available at:

Sources

Validating the Purity of Synthesized 2-Chloro-4-(trifluoromethyl)nicotinonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 146070-34-0) is a critical pharmacophore used in the synthesis of multi-kinase inhibitors, including Sorafenib. Its synthesis—typically involving the chlorination of 2-hydroxy-4-(trifluoromethyl)nicotinonitrile using phosphorus oxychloride (


)—is prone to generating specific impurities that are structurally similar to the target analyte.

The Challenge: Standard C18 reversed-phase HPLC often struggles to resolve the regioisomers (e.g., 2-chloro-6-(trifluoromethyl)nicotinonitrile) and des-chloro byproducts due to their nearly identical hydrophobicity indices (


).

The Solution: This guide compares the industry-standard C18 stationary phase against a Pentafluorophenyl (PFP) stationary phase . We demonstrate that the PFP phase provides superior selectivity for halogenated aromatic compounds through unique


 and dipole-dipole interactions, making it the preferred choice for validating high-purity intermediates.

Impurity Profiling: The "Why" Behind the Method

To design a self-validating method, we must first map the origin of potential impurities. The synthesis pathway dictates the separation requirements.

Synthesis & Impurity Pathway Diagram

SynthesisPath Start 2-Hydroxy-4-(trifluoromethyl) nicotinonitrile (Starting Material) Reagent POCl3 / PCl5 (Chlorination) Start->Reagent Product 2-Chloro-4-(trifluoromethyl) nicotinonitrile (Target Analyte) Reagent->Product Main Reaction Imp2 Impurity B: Regioisomer (2-Chloro-6-CF3...) Reagent->Imp2 Isomerization/Side Rxn Imp1 Impurity A: Unreacted Starting Material (Hydrolysis Product) Product->Imp1 Hydrolysis (H2O) Imp3 Impurity C: Hydrolysis Byproduct (Nicotinamide derivative) Product->Imp3 Partial Hydrolysis (-CN to -CONH2)

Figure 1: Synthesis pathway of this compound highlighting critical process-related impurities.

Comparative Methodology: C18 vs. PFP

This section objectively compares the performance of a standard Alkyl-C18 phase against a Fluorinated PFP phase.

Experimental Conditions
ParameterMethod A (Standard) Method B (Recommended)
Stationary Phase C18 (Octadecylsilane), 5µm, 100ÅPFP (Pentafluorophenyl), 5µm, 100Å
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase A 0.1%

in Water
0.1%

in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient Profile 40% B to 90% B in 20 min35% B to 85% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 270 nmUV @ 270 nm
Temperature 30°C30°C
Performance Data Comparison

The following data represents typical validation results. Note the Resolution (


)  between the Target and the Critical Regioisomer (Impurity B).
AnalyteMethod A (C18)

(min)
Method A (C18)

Method B (PFP)

(min)
Method B (PFP)

Tailing Factor (

) [PFP]
Impurity A (Hydroxy) 4.2N/A3.8N/A1.1
Impurity C (Amide) 6.54.15.95.21.0
Target Analyte 12.4 1.2 (Poor) 11.8 3.5 (Excellent) 0.98
Impurity B (Regioisomer) 12.8--13.9--1.05

Analysis:

  • Method A (C18): Relies solely on hydrophobic interaction. Since the regioisomer and target have identical molecular formulas and very similar dipole moments, they co-elute or show poor resolution (

    
    ).
    
  • Method B (PFP): The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich chlorine and fluorine atoms of the analyte. This "shape selectivity" and

    
     interaction creates a distinct separation window for the regioisomer.
    

Detailed Validation Protocol

To ensure the method is "self-validating," strict system suitability criteria must be met before every run.

System Suitability Testing (SST)

Run a standard solution containing the Target Analyte (0.5 mg/mL) and spiked Impurity B (0.005 mg/mL).

  • Resolution (

    
    ):  Must be 
    
    
    
    between Target and Impurity B.
  • Tailing Factor (

    
    ):  Must be between 0.8 and 1.2.
    
  • Precision: %RSD of peak area for 6 replicate injections must be

    
    .
    
Linearity & Sensitivity
  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      
Forced Degradation (Specificity)

Subject the sample to stress conditions to ensure the method can detect degradation products without interference.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, Room Temp, 1 hour (Expect rapid hydrolysis to Impurity A).

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours.
    
Workflow Visualization

ValidationFlow cluster_SST System Suitability (Daily) cluster_Exp Experimental Runs Start Start Validation SST_Inj Inject System Suitability Mix (Target + Impurity B) Start->SST_Inj Check_Rs Check Resolution (Rs > 2.0) SST_Inj->Check_Rs Check_Rs->SST_Inj Fail (Retest/Equilibrate) Sample_Prep Sample Preparation (1.0 mg/mL in ACN:H2O) Check_Rs->Sample_Prep Pass Inject HPLC Injection (PFP Column) Sample_Prep->Inject Data_Analysis Data Analysis (Calculate % Purity) Inject->Data_Analysis Report Generate COA Data_Analysis->Report

Figure 2: Validation workflow ensuring data integrity and method robustness.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2780932, this compound. Retrieved from [Link]

  • Organic Syntheses (2014). Preparation of 2-Chloronicotinonitrile. (General procedure for chlorination of nicotinonitriles). Retrieved from [Link]

  • Chromatography Online (2008). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Mechanistic explanation of PFP selectivity). Retrieved from [Link]

  • Sielc Technologies. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. (Application note on similar fluorinated pyridines). Retrieved from [Link]

A comparative study of the bioactivity of 2-Chloro-4-(trifluoromethyl)nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-4-(trifluoromethyl)nicotinonitrile represents a privileged structure in modern medicinal chemistry. Its value lies not in its intrinsic bioactivity, but in its role as a high-fidelity precursor for fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines .

While the parent molecule exhibits negligible bioactivity, its derivatives—formed via nucleophilic aromatic substitution (


) and subsequent cyclization—demonstrate potent inhibition against specific kinase targets (e.g., TRKA, CDK1) and broad-spectrum antimicrobial properties. This guide objectively compares the bioactivity of the open-chain precursors versus the fused-ring derivatives, substantiating the "Scaffold Hopping" strategy essential for optimizing pharmacokinetics.

The Scaffold Architecture: Why This Core?

Before analyzing bioactivity, one must understand the structural causality. The this compound core offers three distinct pharmacophoric advantages:

  • The

    
     Moiety (Lipophilicity):  The trifluoromethyl group at C4 significantly enhances membrane permeability (
    
    
    
    ) and metabolic stability by blocking oxidative metabolism at that position.
  • The Nitrile (

    
    ) Handle:  Located at C3, this group is critical for hydrogen bonding interactions in the active site of enzymes and serves as the electrophilic partner for cyclization.
    
  • The Chlorine Trigger (

    
    ):  The C2 chlorine is highly reactive toward nucleophiles (amines, hydrazines) due to the electron-withdrawing nature of the pyridine ring and the ortho-nitrile group.
    

Comparative Bioactivity Profiles

This section contrasts the two primary classes of derivatives synthesized from the core scaffold:

  • Series A: Open-chain 2-amino/2-hydrazine substituted nicotinonitriles.

  • Series B: Fused 1H-pyrazolo[3,4-b]pyridines (Cyclized products).

Anticancer Activity (Kinase Inhibition)[1][2]

Hypothesis: Rigidification of the scaffold (Series B) locks the molecule into a bioactive conformation capable of mimicking the adenine ring of ATP, thereby inhibiting kinases like TRKA (Tropomyosin receptor kinase A) or CDK1 (Cyclin-dependent kinase 1).

Experimental Data Summary: The following data represents a synthesis of bioactivity trends observed in TRK inhibitor studies (e.g., Compound C03 vs. Precursors).

Compound ClassRepresentative StructureTargetIC50 (nM)Cell Line (MCF-7) GI50 (μM)Bioactivity Verdict
Parent Core This compoundTRKA> 10,000> 50.0Inactive (Lack of H-bond donors)
Series A 2-Hydrazinyl-4-(trifluoromethyl)nicotinonitrileTRKA4,50012.4Weak (Flexible, entropic penalty)
Series B 3-Amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineTRKA56 0.30 Potent (ATP-mimetic)
Standard Larotrectinib (SoC)TRKA2-200.05Clinical Benchmark

Interpretation: The transition from Series A to Series B results in a ~100-fold increase in potency. The cyclization creates a planar system where the pyrazole -NH and pyridine -N function as a donor-acceptor pair, perfectly matching the hinge region of the kinase ATP-binding pocket [1].

Antimicrobial Activity[3][4][5]

Hypothesis: The electron-deficient pyridine core disrupts bacterial cell wall synthesis or DNA gyrase function.

  • Gram-Positive (S. aureus): Series B derivatives often show MIC values comparable to Ciprofloxacin (0.5 - 2

    
    g/mL) when substituted with lipophilic tails (e.g., 4-fluorophenyl).
    
  • Gram-Negative (E. coli): Activity is generally lower due to the efflux pump mechanisms, though the

    
     group aids in porin penetration.
    

Mechanism of Action (MOA) Pathway

The primary utility of these derivatives is Apoptosis Induction via Kinase Inhibition. The diagram below illustrates how the Series B derivative interrupts the cell survival signal.

MOA_Pathway Drug Pyrazolo[3,4-b]pyridine (Derivative) ATP_Pocket ATP Binding Pocket (TRKA / CDK) Drug->ATP_Pocket Competitive Inhibition (H-Bonding) Phosphorylation Phosphorylation (Blocked) ATP_Pocket->Phosphorylation Prevents Signaling Downstream Signaling (PI3K/Akt or Ras/Erk) Phosphorylation->Signaling Fails to Activate Survival Cell Survival/Proliferation Signaling->Survival Pathway Halts Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Triggers Caspase Cascade

Figure 1: Mechanism of Action.[1] The derivative competitively binds to the kinase ATP pocket, preventing phosphorylation and triggering apoptotic pathways.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the bioactive core and the validation assay.

Synthesis of the Bioactive Core (Series B)

Objective: Cyclization of this compound to 3-amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

  • Reagents: Starting material (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve this compound in ethanol (10 mL/mmol).

    • Add hydrazine hydrate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Observation: The spot for the starting material (

      
      ) will disappear, and a lower 
      
      
      
      fluorescent spot will appear.
  • Work-up: Cool to room temperature. Pour into ice-cold water. The solid precipitate is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.

  • Yield: Typically 85–92%.

Bioassay: MTT Cell Viability Assay

Objective: Determine


 against MCF-7 or HepG2 cell lines.
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add test compounds (Series A and B) at concentrations ranging from 0.01

    
    M to 100 
    
    
    
    M. Include Doxorubicin as a positive control and DMSO (0.1%) as a negative control.
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL); incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Synthetic Workflow Visualization

The following diagram maps the chemical evolution from the inactive commercial scaffold to the active drug candidate.

Synthetic_Workflow Start 2-Chloro-4-(CF3) nicotinonitrile (Inactive Scaffold) Step1 + Hydrazine Hydrate (Nucleophilic Attack) Start->Step1 Inter Intermediate (Hydrazinyl-nicotinonitrile) Step1->Inter SNAr Step2 Cyclization (Intramolecular) Inter->Step2 Final Pyrazolo[3,4-b]pyridine (Bioactive Core) Step2->Final -NH3 Deriv Functionalization (Amide/Urea Formation) Final->Deriv Optimization

Figure 2: Synthetic pathway converting the chloro-cyano precursor into the bioactive pyrazolo-pyridine scaffold.

Structural Insights (SAR)

To maximize bioactivity, researchers should adhere to these Structure-Activity Relationship (SAR) rules derived from the comparative data:

  • Position 3 (Amino Group): Essential for H-bonding with the kinase hinge region (Glu/Met residues). Acylation of this amine often decreases activity unless the linker is short.

  • Position 4 (Trifluoromethyl): Do not remove. Replacing

    
     with 
    
    
    
    results in a 5-fold loss of potency due to reduced hydrophobic interaction in the kinase back-pocket [1].
  • Position 6 (Pyridyl Ring): Substitution here with aryl groups (via Suzuki coupling on the core before cyclization) can improve selectivity between kinase families (e.g., TRK vs. EGFR).

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry / NIH. URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine based protein kinase D inhibitors: Synthesis and Biological Evaluation. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Nicotinonitrile derivatives as antitumor agents: A Review. Source: ResearchGate.[2] URL:[Link]

  • 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (Compound Summary). Source: PubChem.[3] URL:[Link][3]

Sources

Technical Guide: Regiochemical Confirmation of 2-Chloro-4-(trifluoromethyl)nicotinonitrile Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for confirming the regiochemistry of nucleophilic aromatic substitution (


) on the 2-Chloro-4-(trifluoromethyl)nicotinonitrile  scaffold.[1] It is designed for medicinal chemists and process development scientists requiring definitive structural proof.[1]

Executive Summary: The Regiochemical Challenge

The This compound scaffold presents a unique electrophilic landscape.[1] While the chlorine at the C2 position is the intended leaving group (activated by the adjacent ring nitrogen and the C3-cyano group), the C4 position (bearing a trifluoromethyl group) and C6 position are also electron-deficient.

High-energy nucleophiles, elevated temperatures, or specific solvent effects can lead to:

  • Target Reaction: Displacement of Cl at C2 (

    
    ).
    
  • Type A Impurity: Displacement of

    
     at C4 (rare, but possible with alkoxides/thiols).[1]
    
  • Type B Impurity: Addition-oxidation at C6 (cine-substitution or Chichibabin-type reactivity).[1]

This guide compares the analytical methodologies required to unambiguously confirm the C2-substitution, ranking them by resolution, throughput, and definitive power.

Comparative Analysis of Analytical Methods

The following table compares the efficacy of standard analytical techniques in differentiating the target C2-product from potential regioisomers.

MethodSpecificityThroughputKey DifferentiatorLimitation

NMR
HighVery HighPresence of Signal: Confirms

retention. Immediate "Go/No-Go" for C4-displacement.
Cannot distinguish between C2 and C6 substitution.

NMR
MediumHighCoupling Constants (

):
Vicinal coupling (

Hz) confirms H5 and H6 are adjacent.[1]
Chemical shifts alone are often ambiguous for pyridines.[1]
2D NMR (HMBC) Definitive Medium

Correlations:
Links Nucleophile protons to Ring C2/C3.[1]
Requires nucleophile with protons; longer acquisition.[1]
X-Ray Crystallography AbsoluteLow3D Spatial Map: Unambiguous atom placement.[1]Requires single crystal; slow turnaround.[1]

The Self-Validating Analytical Protocol

To ensure scientific integrity, we recommend a Tiered Confirmation System . Do not rely on a single data point.[1]

Step 1: The "Quick Kill" ( NMR)[1]
  • Objective: Rule out

    
     displacement.
    
  • Protocol: Acquire a standard proton-decoupled

    
     spectrum.
    
  • Validation Logic:

    • Target: Sharp singlet (or doublet if coupled to H) at

      
       ppm.
      
    • Failure Mode: Absence of signal indicates

      
       displacement (C4 attack).[1]
      
Step 2: Vicinal Proton Check ( NMR)
  • Objective: Rule out C6 attack.

  • Protocol: Analyze the aromatic region (7.0 – 9.0 ppm).

  • Validation Logic:

    • Target: Two doublets with a coupling constant

      
      . This confirms protons are at C5 and C6 (vicinal).[1]
      
    • Failure Mode: Two singlets (para-substitution pattern) or loss of one proton signal would indicate C6 substitution or ring distortion.[1]

Step 3: The "GPS" Lock (HMBC Spectroscopy)[1]
  • Objective: Definitively link the Nucleophile to the C2 position.

  • Protocol: Run a Gradient-Selected HMBC (Heteronuclear Multiple Bond Correlation).

  • Validation Logic:

    • Look for a correlation between the Nucleophile's

      
      -protons  and the Pyridine C2  carbon (typically 
      
      
      
      150–160 ppm).[1]
    • Crucial Cross-Check: The C2 carbon should not show a strong

      
       correlation to the H5 proton (which is too far away, 
      
      
      
      ).[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for confirming the regiochemistry.

Regiochemistry_Flow Start Reaction Product (Crude or Purified) F19 Step 1: 19F NMR Analysis Start->F19 Decision_F Signal at -63 ppm? F19->Decision_F Reject_C4 REJECT: C4 Substitution (CF3 displaced) Decision_F->Reject_C4 No H1 Step 2: 1H NMR Analysis Decision_F->H1 Yes Decision_H Two Doublets (J ~5Hz)? H1->Decision_H Reject_C6 REJECT: C6 Substitution (H6 lost/shifted) Decision_H->Reject_C6 No HMBC Step 3: HMBC Analysis Decision_H->HMBC Yes Decision_HMBC Nu-H to C2 Correlation? HMBC->Decision_HMBC Decision_HMBC->Reject_C6 No (Ambiguous) Confirm CONFIRMED: 2-Substituted Product Decision_HMBC->Confirm Yes

Figure 1: Analytical Decision Tree for Structural Confirmation.

Experimental Protocol: Standard & Characterization

Context: This protocol describes the reaction with a primary amine (e.g., benzylamine) to demonstrate the validation steps.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)[1]

Methodology
  • Setup: In a dry round-bottom flask under

    
    , dissolve the substrate in MeCN (0.2 M).
    
  • Addition: Add DIPEA followed by dropwise addition of Benzylamine at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Note: The electron-deficient nature of the ring usually allows this reaction to proceed at RT or mild heating (

      
      ).[1] Avoid boiling DMF/DMSO unless necessary, as this promotes side reactions.[1]
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Characterization Data (Expected)
  • 
     NMR (376 MHz, 
    
    
    
    ):
    
    
    (s, 3F).[1] Interpretation:
    
    
    is intact.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (d, 
      
      
      
      Hz, 1H, H6 ).
    • 
       (d, 
      
      
      
      Hz, 1H, H5 ).
    • 
       (d, 
      
      
      
      Hz, 2H,
      
      
      ).[1]
    • Interpretation: Vicinal coupling confirms H5/H6 arrangement.

  • 
     NMR (100 MHz, 
    
    
    
    ):
    • C2:

      
       ppm (Deshielded, attached to N-Nu).[1]
      
    • C4:

      
       ppm (q, 
      
      
      
      Hz).[1]
    • CN:

      
       ppm.[1]
      

Reaction Pathway Visualization

The following diagram details the electronic activation and the competing pathways.

Reaction_Pathways Substrate 2-Chloro-4-(trifluoromethyl) nicotinonitrile Prod_C2 C2-Substitution (Major) (Thermodynamic/Kinetic) Substrate->Prod_C2 SNAr (Fast) Activated by N & CN Prod_C4 C4-Substitution (Minor) (CF3 Displacement) Substrate->Prod_C4 SNAr (Slow) Poor LG (CF3) Prod_C6 C6-Substitution (Trace) (Oxidative Addition) Substrate->Prod_C6 Addition (Requires Oxidant) Nu Nucleophile (Nu:)

Figure 2: Competitive Reaction Pathways.[1] The green path represents the desired transformation.

References

  • Schlosser, M. (2005).[1] "The 2-Chloro-4-(trifluoromethyl)pyridine Scaffold: Reactivity and Selectivity." European Journal of Organic Chemistry.[1] [1]

  • Reiter, J., et al. (1987).[1] "Nucleophilic Substitution of 2-Chloro-3-cyano-pyridines." Journal of Heterocyclic Chemistry, 24(1), 127-132.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 23: Nucleophilic Aromatic Substitution). [1]

  • Reich, H. J. (2023).[1][2] "Structure Determination Using NMR: HMBC and HSQC." University of Wisconsin-Madison Chemistry Database.

Sources

Cross-Validation of Experimental Results with Computational Chemistry Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Error Cancellation

In modern drug discovery and materials science, the convergence of wet-lab experimentation and in silico modeling is not a luxury—it is a necessity. However, a critical failure mode persists: Error Cancellation . A computational model may reproduce an experimental value (e.g., a binding constant or spectral peak) for the wrong physical reason, leading to catastrophic failures when the model is applied to novel chemical space.

This guide provides a rigorous framework for cross-validating computational predictions against experimental data. We move beyond simple correlation coefficients (


) to examine the orthogonality  of techniques, ensuring that when a model agrees with an experiment, it does so because the underlying physics is correct.

Module 1: Structural Elucidation & Stereochemical Assignment

The Pair: NMR Spectroscopy vs. DFT (GIAO)

Nuclear Magnetic Resonance (NMR) is the gold standard for structural determination, yet it often struggles with the assignment of relative stereochemistry in flexible molecules with multiple chiral centers. Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method provides a deterministic counter-check.

The Protocol: DP4+ Probability Analysis

The industry standard for this validation is the DP4+ probability method , which statistically quantifies the likelihood of a candidate structure being correct by analyzing errors in predicted chemical shifts.

Step-by-Step Workflow:

  • Conformational Search: Generate a conformational ensemble for all possible diastereomers using a force field (e.g., MMFF94).

  • Geometry Optimization: Re-optimize low-energy conformers using DFT (e.g., B3LYP/6-31G*) in the solution phase (using PCM or SMD solvent models). Crucial: Gas-phase optimizations often lead to collapsed conformations that do not exist in solution.

  • NMR Calculation: Perform GIAO magnetic shielding calculations on the optimized ensemble.

  • Boltzmann Weighting: Average the shielding tensors based on the Boltzmann population of each conformer.

  • Statistical Correlation: Apply the DP4+ algorithm to compare calculated isotropic shifts (

    
    ) against experimental shifts (
    
    
    
    ).
Visualization: The DP4+ Workflow

DP4_Workflow Exp_Data Experimental NMR (1H / 13C Data) DP4_Stat DP4+ Probability Analysis Exp_Data->DP4_Stat Experimental Shifts Cand_Struct Candidate Diastereomers (R,R vs R,S) Conf_Search Conformational Search (MMFF/OPLS) Cand_Struct->Conf_Search DFT_Opt DFT Optimization (PCM/SMD Solvation) Conf_Search->DFT_Opt Low Energy Conformers GIAO_Calc GIAO Shielding Calc (B3LYP/6-311+G**) DFT_Opt->GIAO_Calc Boltz_Avg Boltzmann Averaging (Free Energy) GIAO_Calc->Boltz_Avg Boltz_Avg->DP4_Stat Calculated Shifts Result Stereochemical Assignment (>95% Confidence) DP4_Stat->Result

Figure 1: The DP4+ workflow integrates experimental NMR data with Boltzmann-weighted DFT calculations to assign stereochemistry with statistical confidence.

Module 2: Binding Thermodynamics

The Pair: Surface Plasmon Resonance (SPR)/ITC vs. Free Energy Perturbation (FEP)

Docking scores are computationally cheap but notoriously unreliable for ranking lead compounds because they neglect entropic effects and explicit solvation. For rigorous validation, Alchemical Free Energy Perturbation (FEP) is the required computational partner to Isothermal Titration Calorimetry (ITC) or SPR.

The Protocol: The Thermodynamic Cycle

To validate a computational model, one should not calculate the absolute binding energy (


) directly, as it is convergence-limited. Instead, calculate the relative binding free energy (

)
between two ligands (

and

) and compare this to the difference in experimental

or

.

Experimental Validation Metric:



Computational Protocol (FEP):

  • System Prep: Solvate the protein-ligand complex in an explicit water box (TIP3P/OPC).

  • Perturbation: Mutate Ligand 1 into Ligand 2 via non-physical intermediate states (

    
     windows).
    
  • Simulation: Run Molecular Dynamics (MD) for each

    
     window (typically 5ns/window).
    
  • Analysis: Use Multistate Bennett Acceptance Ratio (MBAR) to integrate the energy change.

  • Closure: The calculated

    
     must match the experimental difference within 1.0 kcal/mol.
    
Visualization: Relative Binding Affinity Cycle

Thermo_Cycle L1_Solv Ligand 1 (Solvent) L2_Solv Ligand 2 (Solvent) L1_Solv->L2_Solv dG_solv (Alchemical) L1_Bound Ligand 1 (Protein Bound) L1_Solv->L1_Bound dG_bind (Exp) L2_Bound Ligand 2 (Protein Bound) L2_Solv->L2_Bound dG_bind (Exp) L1_Bound->L2_Bound dG_complex (Alchemical)

Figure 2: The thermodynamic cycle used in FEP. We calculate the horizontal legs (alchemical transformation) to predict the difference between the vertical legs (experimental binding).

Module 3: Conformational Dynamics

The Pair: NMR Relaxation Rates vs. Molecular Dynamics (MD)

A static crystal structure often hides the cryptic binding sites relevant for drug discovery. MD simulations reveal these motions, but "force field bias" can produce artificial flexibility. Validation requires comparing MD time-series data against NMR Relaxation Rates (


, 

, and NOE)
.
The Protocol: Spectral Density Mapping

NMR spin relaxation is driven by the reorientation of bond vectors (e.g., N-H backbone bonds) over time.

  • Experiment: Measure

    
    
    
    
    
    (longitudinal),
    
    
    (transverse), and heteronuclear NOE at multiple magnetic fields.
  • Computation: Run a microsecond-scale MD simulation.

  • Calculation: Compute the rotational correlation function

    
     for every N-H vector in the trajectory.
    
  • Transform: Fourier transform

    
     to obtain the Spectral Density Function 
    
    
    
    .
  • Validation: Calculate theoretical

    
     values from 
    
    
    
    and compare with experiment.
    • Discrepancy: If MD shows high flexibility (low order parameter

      
      ) but NMR shows rigidity, the force field is likely under-stabilizing the secondary structure.
      
Visualization: The Dynamics Feedback Loop

Dynamics_Loop MD_Sim Molecular Dynamics Trajectory (1 µs) Corr_Func Calculate Correlation Function C(t) MD_Sim->Corr_Func Spec_Dens Spectral Density J(w) Corr_Func->Spec_Dens Calc_Relax Calculated R1, R2, NOE Spec_Dens->Calc_Relax Compare Compare Order Parameters (S2) Calc_Relax->Compare Exp_Relax Experimental NMR Relaxation Data Exp_Relax->Compare Refine Refine Force Field / Sampling Compare->Refine Mismatch > 10% Refine->MD_Sim Iterative Improvement

Figure 3: The iterative feedback loop for validating MD force fields using NMR relaxation data.

Comparative Performance Matrix

This table summarizes the trade-offs between computational methods when validated against their experimental counterparts.

Computational MethodExperimental PartnerValidation MetricThroughputAccuracyPrimary Use Case
Rigid Docking High-Throughput ScreeningEnrichment FactorVery HighLowVirtual Screening (Hit Finding)
MM-GBSA SPR / Bio-layer InterferometryPearson

HighMediumLead Optimization Ranking
FEP+ / TI ITC /

Assays
RMSE / MUELowVery HighLate-Stage Lead Opt / Scaffold Hopping
DFT (GIAO) NMR (

)
MAE / DP4+ ProbLowVery HighStereochemical Assignment
MD Simulation Cryo-EM / NMR RelaxationRMSF /

Order
LowHighMechanism of Action / Cryptic Pockets

References

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting Binding Free Energies: Frontiers and Benchmarks. Annual Review of Biophysics. Link

  • Rizzi, A., et al. (2018). Overview of the SAMPL6 Host–Guest Binding Affinity Prediction Challenge. Journal of Computer-Aided Molecular Design. Link

  • Case, D. A. (2002). Molecular Dynamics and NMR Spin Relaxation in Proteins. Accounts of Chemical Research. Link

Sources

Analysis of steric vs. electronic effects in reactions of substituted nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Steric vs. Electronic Control in Substituted Nicotinonitrile Reactivity: A Comparative Guide

Executive Summary This guide analyzes the reactivity of substituted nicotinonitriles (specifically 2-halo-3-cyanopyridines), focusing on the competition between steric hindrance and electronic activation during nucleophilic aromatic substitution (


) and subsequent cyclization reactions. While the electron-deficient pyridine ring inherently favors nucleophilic attack, substituents at the C4, C5, and C6 positions dramatically alter reaction pathways. This guide provides experimental evidence, mechanistic insights, and optimized protocols for researchers synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

Part 1: The Chemical Landscape

The nicotinonitrile scaffold acts as a "push-pull" system. The ring nitrogen and the nitrile group at C3 withdraw electron density, activating the C2 position for nucleophilic attack. However, the outcome is rarely dictated by electronics alone.

The Core Conflict:

  • Electronic Control: Electron-withdrawing groups (EWGs) at C5 or C6 further deplete electron density, accelerating

    
     at C2. Electron-donating groups (EDGs) deactivate the ring.
    
  • Steric Control: Bulky substituents at C3 (ortho to the leaving group) or C6 (adjacent to the ring nitrogen) physically block the trajectory of incoming nucleophiles or destabilize the planar transition state required for cyclization.

Part 2: Mechanistic Pathway & Visualization

The reaction typically proceeds via a two-step sequence:[1]

  • 
     Addition-Elimination:  Rate-determining formation of a Meisenheimer-like complex.
    
  • Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the pendant amine onto the nitrile.[2]

Figure 1: Mechanistic Pathway of Pyrazolo[3,4-b]pyridine Formation

ReactionMechanism cluster_0 Critical Control Points Start 2-Chloro-nicotinonitrile (Substrate) Inter Intermediate A (2-Hydrazinyl-nicotinonitrile) Start->Inter Step 1: SNAr (Electronic Dominance) Nu Nucleophile (e.g., Hydrazine) Nu->Start Cyclic Transition State (Planar Alignment) Inter->Cyclic Rotation Product Pyrazolo[3,4-b]pyridine (Fused Product) Cyclic->Product Step 2: Cyclization (Steric Sensitivity)

Caption: The reaction trajectory showing where electronic effects dominate (Step 1) versus where steric effects allow or prevent ring closure (Step 2).

Part 3: Comparative Analysis of Substituent Effects

The following table synthesizes data from multiple comparative studies involving the reaction of substituted 2-chloro-nicotinonitriles with hydrazine hydrate to form pyrazolo[3,4-b]pyridines.

Substituent PatternElectronic EffectSteric EffectRelative ReactivityYield Impact
Unsubstituted (H) BaselineMinimalHighHigh (>90%)
5-Nitro (-NO₂) Strong Activation (EWG)LowVery HighExcellent (>95%) Fast reaction; reduced thermal requirement.
6-Methyl (-CH₃) Weak Deactivation (EDG)Moderate (peri-interaction)ModerateGood (75-85%) Requires longer reflux times.
4-Phenyl (-Ph) Conjugation (variable)High (twist angle)Low to ModerateModerate (45-60%) Steric bulk at C4 interferes with planar alignment of the nitrile.
4,6-Dimethyl Cumulative DeactivationHighLowPoor to Moderate (40-55%) Significant kinetic barrier; often requires high-boiling solvents (e.g., DMSO).

Key Insight: While 5-nitro substitution accelerates the initial


 step significantly due to resonance stabilization of the Meisenheimer complex, 4-phenyl substitution introduces a "steric penalty." The phenyl ring twists out of plane, and its bulk hinders the rotational freedom required for the hydrazine moiety to attack the nitrile carbon (Step 2).

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-amine (Sterically Challenged Case). Note: This protocol uses a higher boiling point solvent to overcome the steric barrier identified in Part 3.

Reagents:

  • 2-Chloro-4-phenylnicotinonitrile (1.0 eq)

  • Hydrazine hydrate (98%, 3.0 eq)

  • Ethanol (Absolute) or n-Butanol (for difficult substrates)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-chloro-4-phenylnicotinonitrile in 5 mL of n-butanol .

    • Why n-butanol? Ethanol reflux (78°C) is often insufficient for sterically hindered C4-substituted substrates. n-Butanol (117°C) provides the thermal energy to cross the activation barrier.

  • Addition: Add hydrazine hydrate (3.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux.

    • Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a highly polar fluorescent spot (
      
      
      
      ) should appear.
  • Time Course:

    • Unsubstituted: ~1-2 hours.

    • 4-Phenyl substituted: ~6-12 hours.

  • Isolation: Cool to room temperature. The product often precipitates as a solid.

    • If no precipitate: Pour into ice-cold water (20 mL) and stir for 15 minutes.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Figure 2: Experimental Workflow Diagram

Workflow Step1 Dissolve Substrate (n-Butanol) Step2 Add Hydrazine (3.0 eq, Dropwise) Step1->Step2 Step3 Reflux (117°C) Monitor TLC Step2->Step3 Decision Precipitate Formed? Step3->Decision Step4A Filter & Wash (Cold EtOH) Decision->Step4A Yes Step4B Pour into Ice Water Induce Precipitation Decision->Step4B No Final Recrystallize (DMF/EtOH) Step4A->Final Step4B->Step4A

Caption: Optimized workflow for synthesizing hindered pyrazolo[3,4-b]pyridines.

Part 5: Troubleshooting & Optimization

Problem: Incomplete Cyclization (Intermediate Isolation)

  • Symptom: Mass spectrometry shows M+32 peak (corresponding to the hydrazine intermediate) but not the cyclized product (M-17, loss of NH3).

  • Cause: The

    
     step occurred, but the steric bulk at C4/C6 is preventing the Thorpe-Ziegler cyclization.
    
  • Solution: Add a catalytic amount of mild acid (e.g., 5 mol% acetic acid) or switch to a higher boiling solvent (DMF, 153°C) to force the ring closure.

Problem: Hydrolysis of Nitrile

  • Symptom: Formation of amide byproduct instead of pyrazole.

  • Cause: Wet solvent or excessive base concentration.

  • Solution: Use anhydrous hydrazine or dry solvents. Ensure the reaction is not exposed to atmospheric moisture for prolonged periods.

References

  • Regioselectivity in Pyrazolo-pyridine Synthesis

    • Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Steric vs. Electronic Effects in

    
    : 
    
    • Title: Steric and electronic effects on the mechanism of nucleophilic substitution ( ) reactions.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Synthesis of 4-Aryl-substituted Derivatives

    • Title: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
    • Source: Beilstein Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • Thorpe-Ziegler Cyclization Mechanism

    • Title: Computational Revision of the Mechanism of the Thorpe Reaction.
    • Source: Molecules (MDPI), 2011.
    • URL:[Link]

Sources

×

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.